2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,2,6-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6-4-2-3-5-9(6,7)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHKRQLBBUNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435223 | |
| Record name | 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137830-77-4 | |
| Record name | 2-Methyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1lambda6,2,6-thiadiazinane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the proposed synthesis mechanism for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct literature on its synthesis, this document outlines a plausible and chemically sound synthetic pathway based on established methodologies for the formation of cyclic sulfamides.
Proposed Synthesis Mechanism
The synthesis of this compound is proposed to proceed via a two-step reaction sequence involving the key starting material, N-Methyl-1,3-propanediamine. This diamine possesses both a primary and a secondary amine, the differential reactivity of which can be exploited for a regioselective cyclization. The overall transformation involves the formation of a sulfamide bond followed by an intramolecular cyclization to yield the desired six-membered heterocyclic ring.
The proposed two-step mechanism is as follows:
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Formation of the Sulfamoyl Chloride Intermediate: The synthesis is initiated by the reaction of N-Methyl-1,3-propanediamine with a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂), in an inert solvent. The primary amine, being more nucleophilic and less sterically hindered than the secondary amine, will preferentially attack the sulfuryl chloride. This results in the formation of an N-(3-(methylamino)propyl)sulfamoyl chloride intermediate. This step is typically carried out at low temperatures to control the reactivity of the sulfuryl chloride and minimize side reactions.
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Intramolecular Cyclization: The second step involves an intramolecular nucleophilic substitution. In the presence of a base, the secondary amine of the sulfamoyl chloride intermediate is deprotonated, enhancing its nucleophilicity. The resulting amide anion then attacks the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride ion and leading to the formation of the this compound ring.
The overall reaction can be summarized in the following scheme:
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed synthesis. These are based on standard procedures for the synthesis of cyclic sulfamides and may require optimization for the specific substrate.
Step 1: Synthesis of N-(3-(methylamino)propyl)sulfamoyl chloride
Materials:
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N-Methyl-1,3-propanediamine
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Sulfuryl chloride (SO₂Cl₂)
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Anhydrous dichloromethane (DCM) or other inert solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Nitrogen or Argon atmosphere
Procedure:
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A solution of N-Methyl-1,3-propanediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.
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The solution is cooled to 0 °C in an ice bath.
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A solution of sulfuryl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the cooled solution of the diamine with vigorous stirring. The temperature should be maintained below 5 °C during the addition.
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After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
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The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.
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The filtrate is concentrated under reduced pressure to yield the crude N-(3-(methylamino)propyl)sulfamoyl chloride, which may be used in the next step without further purification.
Step 2: Synthesis of this compound (Intramolecular Cyclization)
Materials:
-
Crude N-(3-(methylamino)propyl)sulfamoyl chloride
-
Sodium hydride (NaH) or another strong, non-nucleophilic base
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Anhydrous tetrahydrofuran (THF) or other suitable inert solvent
-
Nitrogen or Argon atmosphere
Procedure:
-
A suspension of sodium hydride (1.2 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere.
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The crude N-(3-(methylamino)propyl)sulfamoyl chloride from Step 1 is dissolved in anhydrous THF.
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The solution of the sulfamoyl chloride is added dropwise to the suspension of sodium hydride at 0 °C with vigorous stirring.
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After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.
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The reaction progress is monitored by TLC.
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Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Data Presentation
As this is a proposed synthesis, experimental quantitative data is not available. However, the following table outlines the expected inputs and outputs for this synthetic pathway.
| Parameter | Step 1: Sulfamoylation | Step 2: Cyclization |
| Starting Material | N-Methyl-1,3-propanediamine | N-(3-(methylamino)propyl)sulfamoyl chloride |
| Reagents | Sulfuryl chloride, Triethylamine | Sodium hydride |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 13-18 hours | 12-24 hours |
| Product | N-(3-(methylamino)propyl)sulfamoyl chloride | This compound |
| Expected Yield | ~70-90% (crude) | ~50-70% (after purification) |
Logical Relationship Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.
Figure 2: Logical workflow for the synthesis.
Disclaimer: The synthesis mechanism and experimental protocols described in this document are proposed based on established chemical principles and are intended for informational purposes for qualified researchers. Actual experimental conditions may require optimization, and all procedures should be carried out with appropriate safety precautions in a controlled laboratory setting.
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (CAS No: 137830-77-4). Due to the limited availability of experimental data in peer-reviewed literature, this document summarizes fundamental molecular identifiers and highlights general synthetic approaches applicable to this class of compounds. The guide also addresses the current gap in experimental data for key physicochemical parameters and the absence of defined biological pathways for this specific molecule.
Introduction
This compound is a heterocyclic organic compound. The core structure, a saturated six-membered ring containing one sulfur and two nitrogen atoms, with the sulfur atom in a dioxide oxidation state, places it within the family of thiadiazinane dioxides. The presence of a methyl group on one of the nitrogen atoms distinguishes this particular derivative. Compounds within the broader class of thiadiazine dioxides have been explored for various applications in medicinal chemistry. However, specific data for this compound remains scarce in publicly accessible scientific literature.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 137830-77-4 | [1][2] |
| Molecular Formula | C₄H₁₀N₂O₂S | [1] |
| Molecular Weight | 150.2 g/mol | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for the 1,2,6-thiadiazinane 1,1-dioxide core and its subsequent N-alkylation can be inferred.
General Synthesis of the 1,2,6-Thiadiazinane 1,1-Dioxide Core
The formation of the 1,2,6-thiadiazinane 1,1-dioxide ring system can be conceptualized through a cyclization reaction. A plausible general workflow is outlined below.
Caption: Generalized workflow for the synthesis of the 1,2,6-thiadiazinane 1,1-dioxide core.
N-Methylation
The introduction of the methyl group at the N-2 position would typically be achieved through an N-alkylation reaction. This involves treating the parent 1,2,6-thiadiazinane 1,1-dioxide with a suitable methylating agent in the presence of a base.
Caption: General workflow for the N-methylation of the 1,2,6-thiadiazinane 1,1-dioxide core.
Signaling Pathways and Biological Activity
There is no available information in the public domain regarding the specific biological activity or associated signaling pathways for this compound. Research into the biological effects of this compound would be necessary to elucidate any potential mechanisms of action or therapeutic applications.
Conclusion
This technical guide consolidates the currently available information on the physicochemical properties of this compound. While fundamental molecular identifiers are established, there is a notable absence of experimentally determined physicochemical data and detailed synthetic protocols. Furthermore, the biological activity and potential signaling pathways of this compound remain uninvestigated. This document highlights the need for further experimental research to fully characterize this molecule and explore its potential applications in drug discovery and development. Future studies should focus on the synthesis, purification, and comprehensive physicochemical and pharmacological profiling of this compound.
References
An In-depth Technical Guide to 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
CAS Number: 137830-77-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of data specific to this molecule, this guide draws upon information available for the broader class of 1,2,6-thiadiazinane 1,1-dioxides and related derivatives to provide a foundational understanding of its synthesis, potential biological activities, and areas for future research.
Chemical and Physical Properties
This compound is a saturated six-membered heterocyclic compound containing a sulfonyl group and two nitrogen atoms, with a methyl group substitution on one of the nitrogens.
| Property | Value | Source |
| CAS Number | 137830-77-4 | [1] |
| Molecular Formula | C₄H₁₀N₂O₂S | [1] |
| Molecular Weight | 150.20 g/mol | [1] |
| Canonical SMILES | CN1CCCS(=O)(=O)N1 | - |
| Physical Description | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | - |
Synthesis and Characterization
General Synthetic Approach
The synthesis of the 1,2,6-thiadiazinane 1,1-dioxide core typically involves the cyclization of a linear precursor containing the necessary sulfamide and carbon fragments. The introduction of the N-methyl group can be achieved through the use of a methylated starting material or by subsequent N-alkylation of the heterocyclic core.
A generalized workflow for the synthesis is depicted below:
Experimental Protocols (General)
While a specific protocol for the title compound is unavailable, a general procedure for the synthesis of related 1,2,6-thiadiazine 1,1-dioxides involves the acid-mediated condensation of a sulfamide with a 1,3-dicarbonyl compound. The resulting unsaturated ring can then be reduced to the saturated thiadiazinane.
Example Protocol for a Related Unsaturated Analog: A mixture of sulfamide and a 1,3-dicarbonyl compound is stirred in a suitable solvent, such as acetic acid or a mixture of trifluoroacetic acid and dichloromethane, at room temperature to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
N-Alkylation (General Protocol): To a solution of the 1,2,6-thiadiazinane 1,1-dioxide in a suitable aprotic solvent (e.g., DMF, THF), a base (e.g., NaH, K₂CO₃) is added, followed by the addition of a methylating agent (e.g., methyl iodide, dimethyl sulfate). The reaction mixture is stirred at room temperature or heated until completion. The product is then isolated by extraction and purified by chromatography.
Characterization
The characterization of this compound would typically involve a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the methyl group, the methylene protons of the ring, and the overall carbon skeleton.
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Infrared (IR) Spectroscopy: Characteristic strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group would be expected in the region of 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
Potential Biological Activity and Therapeutic Applications
There is no specific biological data available for this compound. However, the broader class of thiadiazine derivatives has been investigated for a range of biological activities. These studies provide a basis for speculating on the potential therapeutic applications of the title compound.
Areas of Reported Activity for Related Compounds
| Biological Target/Activity | Description |
| BACE1 Inhibition | Certain thiadiazine derivatives have been identified as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. |
| Kinase Inhibition | Substituted 4H-1,2,6-thiadiazin-4-ones have been synthesized and evaluated as kinase inhibitors with potential applications in oncology.[2] |
| Antimicrobial Activity | Various thiazine derivatives have shown promising results as antibacterial and antifungal agents.[3] |
| Antiviral Activity | Some thiazine-containing compounds have been explored for their antiviral properties.[3] |
| Anti-inflammatory Activity | The thiazine scaffold is present in some compounds with anti-inflammatory properties.[3] |
| Trypanocidal Activity | Derivatives of 1,2,6-thiadiazin-1,1-dioxide have been investigated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. |
Hypothetical Signaling Pathway Involvement
Based on the reported activity of related compounds as kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is presented below. This is a generalized representation and would require experimental validation.
Experimental Assays for Biological Evaluation
To elucidate the biological activity of this compound, a series of in vitro and in vivo assays would be necessary.
In Vitro Assays
A general workflow for the initial in vitro screening of the compound is outlined below:
Detailed Methodologies (General):
-
Kinase Inhibition Assays: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The assay is typically performed in a 384-well plate format. The compound of interest is incubated with the target kinase, its substrate, and ATP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, with the light output being proportional to the ADP produced and, therefore, the kinase activity.
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the colored solution is quantified by measuring it at a certain wavelength (usually between 500 and 600 nm) by a spectrophotometer.
-
Western Blotting: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This can be used to assess the phosphorylation status of downstream targets of a kinase, for example.
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
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Development of a robust and scalable synthetic route.
-
Comprehensive in vitro screening against a panel of biologically relevant targets, such as kinases and proteases.
-
Elucidation of the mechanism of action for any confirmed biological activity.
-
In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity.
-
Synthesis and evaluation of a library of derivatives to establish structure-activity relationships (SAR).
Conclusion
This compound belongs to a class of heterocyclic compounds with demonstrated potential in drug discovery. While specific data on this particular molecule is scarce, the information available on related thiadiazine derivatives suggests that it may possess interesting biological properties. This technical guide provides a starting point for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds. Further experimental investigation is required to fully characterize its chemical and biological properties.
References
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental molecular properties of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, a heterocyclic compound of interest in biochemical research.
Core Molecular Data
The foundational physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H10N2O2S | [1] |
| Molecular Weight | 150.20 g/mol | [1] |
| CAS Number | 137830-77-4 | [1][2] |
Synthesis and Functionalization
The synthesis of the 1,2,6-thiadiazinane 1,1-dioxide core structure is often achieved through the acid-mediated condensation of sulfamide with ketones or β-dicarbonyl compounds. The introduction of a methyl group at the N-2 position, yielding this compound, can be accomplished via selective N-alkylation strategies. This allows for precise structural modifications to optimize the molecule's interaction with specific biological targets.
A key synthetic pathway involves the derivatization of an ester-containing intermediate. The ester group can be hydrolyzed to a carboxylic acid, which then serves as a versatile handle for coupling with various amines to generate a library of carboxamide derivatives. This process is outlined in the workflow diagram below.
Caption: Synthetic workflow for the derivatization of this compound.
Experimental Protocols
General Procedure for Amide Coupling:
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Acid Formation: The carboxylic acid intermediate (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Coupling agents, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like N,N-dimethylpyridin-4-amine (DMAP) (0.1 equivalents), are added to the solution. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: The desired amine (1.2 equivalents) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final amide derivative.
Potential Applications
While research on this compound is ongoing, the broader class of thiadiazinane 1,1-dioxides has shown potential in medicinal chemistry. For instance, related structures have been investigated as inhibitors of various enzymes. The functionalization capabilities of the thiadiazinane scaffold allow for the generation of diverse chemical libraries for screening against various biological targets.
References
A Technical Guide to the Biological Activities of Novel Thiadiazine 1,1-Dioxides
For Researchers, Scientists, and Drug Development Professionals
The thiadiazine 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-HIV, neuroprotective, and potassium channel modulating properties of these novel compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazine 1,1-dioxides as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with some derivatives demonstrating promising inhibitory activity against key kinases involved in cancer progression.
Quantitative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Anilinothiadiazinones | Bladder, Prostate, Pancreatic, Breast, Chordoma, Lung | Low single-digit µM | [1] |
| Fused[2][3][4]thiadiazine 1,1-dioxides | Guanine aminohydrolase | Ki ≈ 200 µM | [5] |
| Phenyl- and naphthyl-substituted thiazinediones | Leukemia cells | - |
Experimental Protocols
MTT Assay for Cytotoxicity
The anti-proliferative activity of novel thiadiazine 1,1-dioxides can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.
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MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
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Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Signaling Pathway
Caption: Inhibition of kinases by thiadiazine 1,1-dioxides can lead to the induction of apoptosis and a reduction in cancer cell proliferation.
Antimicrobial Activity
Thiadiazine 1,1-dioxides have also demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action is an area of active investigation, with potential for the development of new classes of antimicrobial agents.
Quantitative Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolyl 1,3,4-thiadiazines | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Aspergillus niger | 2.9 - 125 | [6][7] |
| 4-hydroxy-N'-(benzylidene)-2H-benzo[e][2][3]thiazine-3-carbohydrazide 1,1-dioxides | Various bacteria | - | [8] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The MIC of novel thiadiazine 1,1-dioxides against various microbial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the standardized microbial suspension.
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Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-HIV Activity
Certain derivatives of thiadiazine 1,1-dioxides have been identified as potent inhibitors of the human immunodeficiency virus (HIV). These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9]
Quantitative Anti-HIV Activity Data
| Compound Class | HIV Strain | EC50 (µM) | Reference |
| 1,1,3-trioxo-2H,4H-thieno[3,4-e][2][3][10]thiadiazines | HIV-1 (IIIB) | - | [9] |
| 8-chloro-2,3-dihydroimidazo[1,2-b][2][3][10]benzodithiazine 5,5-dioxides | HIV-1 | 0.09 | [11] |
Experimental Protocols
Anti-HIV Assay in MT-4 Cells
The anti-HIV activity of thiadiazine 1,1-dioxides can be evaluated in MT-4 cells infected with HIV-1.
-
Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.
-
Incubation: The infected and treated cells are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: The viability of the cells is assessed using a colorimetric assay, such as the MTT assay, to determine the cytopathic effect of the virus. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is then calculated.
Experimental Workflow
Caption: Workflow for the evaluation of anti-HIV activity of thiadiazine 1,1-dioxides in MT-4 cells.
Neuroprotective Activity in a Model of Huntington's Disease
Promisingly, certain thiadiazine 1,1-dioxides have shown efficacy in a cellular model of Huntington's disease. These compounds are believed to act as agonists of the Hsp70 chaperone, which can reduce the aggregation of mutant huntingtin protein.[2][3]
Experimental Protocols
Cell-Based Model of Huntington's Disease
The neuroprotective effects of thiadiazine 1,1-dioxides can be assessed in a cell-based model of Huntington's disease, such as PC12 cells expressing a mutant huntingtin fragment with an expanded polyglutamine tract.
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Cell Culture and Transfection: PC12 cells are cultured and transfected with a vector expressing the mutant huntingtin protein fused to a fluorescent reporter (e.g., GFP).
-
Compound Treatment: The transfected cells are treated with the test compounds for a specified period.
-
Aggregate Formation Analysis: The formation of intracellular protein aggregates is visualized and quantified using fluorescence microscopy.
-
Cell Viability Assay: The effect of the compounds on cell viability in the presence of the mutant huntingtin protein is determined using an appropriate assay (e.g., CellTiter-Glo).
K-ATP Channel Opening Activity
Thiadiazine 1,1-dioxides have been investigated as openers of ATP-sensitive potassium (K-ATP) channels.[12] These channels play a crucial role in various physiological processes, and their modulation has therapeutic potential in conditions such as diabetes and cardiovascular diseases.[13][14]
Experimental Protocols
Patch-Clamp Electrophysiology
The activity of thiadiazine 1,1-dioxides on K-ATP channels can be directly measured using patch-clamp electrophysiology on cells expressing these channels (e.g., pancreatic β-cells or transfected HEK293 cells).[15]
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Cell Preparation: Cells are prepared for patch-clamp recording.
-
Whole-Cell Configuration: The whole-cell patch-clamp configuration is established.
-
Compound Application: The test compound is applied to the cell via the perfusion system.
-
Current Measurement: The effect of the compound on the K-ATP channel current is recorded and analyzed. An increase in the outward potassium current indicates channel opening.
Signaling Pathway
Caption: Opening of K-ATP channels by thiadiazine 1,1-dioxides leads to potassium efflux, membrane hyperpolarization, and subsequent inhibition of insulin secretion in pancreatic β-cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of fused [1,2,6]thiadiazine 1,1-dioxides as potential transition-state analogue inhibitors of xanthine oxidase and guanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Synthesis and anti-HIV activity of 1,1,3-trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazines (TTDs): a new family of HIV-1 specific non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anti-HIV-1 activity of a novel series of 1,4,2-benzodithiazine-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: A Technical Literature Review
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive literature review on the synthesis, properties, and potential biological activities of the saturated heterocyclic scaffold, 1,2,6-thiadiazinane 1,1-dioxide, with a focus on the N-methylated derivative, 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide. It is important to note that while the core scaffold has been a subject of research, literature specifically detailing the synthesis and biological evaluation of this compound is limited. Therefore, this review draws upon data from closely related analogues to provide a thorough understanding of this class of compounds.
Chemical and Physical Properties
The chemical structure and basic properties of this compound are presented below.
| Property | Value |
| Molecular Formula | C₄H₁₀N₂O₂S |
| Molecular Weight | 150.20 g/mol |
| CAS Number | 137830-77-4 |
| Canonical SMILES | CN1CS(=O)(=O)CCN1 |
Synthesis of the 1,2,6-Thiadiazinane 1,1-dioxide Core
The synthesis of the 1,2,6-thiadiazine 1,1-dioxide scaffold is most commonly achieved through a one-pot, three-component condensation reaction. This acid-mediated approach involves the reaction of a β-dicarbonyl compound, an aldehyde, and sulfamide.[1][2] This method, often referred to as a Biginelli-like multicomponent condensation, provides a versatile route to a variety of substituted 1,2,6-thiadiazine 1,1-dioxides.[1]
Another established method for the formation of the 2H-1,2,6-thiadiazine 1,1-dioxide ring is the intermolecular cyclization of sulfamide with a 1,3-diketone.[3]
N-Alkylation
The introduction of a methyl group at the N-2 position to yield this compound can be achieved through selective N-alkylation of the parent heterocycle. While a specific protocol for the title compound is not detailed in the reviewed literature, the N-methylation of a related 2H-1,2,6-thiadiazine 1,1-dioxide derivative has been described. This involved dissolving the parent compound in acetone, adding potassium carbonate as a base, followed by the addition of methyl iodide and refluxing the mixture.[4] A similar strategy could likely be employed for the methylation of the saturated 1,2,6-thiadiazinane 1,1-dioxide core. The alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide has also been shown to occur at the N(2) position.[5]
Caption: General synthetic workflow for the 1,2,6-thiadiazine 1,1-dioxide scaffold and subsequent N-methylation.
Biological Activities of 1,2,6-Thiadiazine 1,1-Dioxide Derivatives
While no specific biological data for this compound has been reported, various derivatives of the 1,2,6-thiadiazine 1,1-dioxide scaffold have been synthesized and evaluated for a range of biological activities.
| Derivative Class | Biological Activity | Reference |
| Substituted 2H-1,2,6-Thiadiazine 1,1-dioxides | Trypanocidal activity against Trypanosoma cruzi | [6] |
| Dihydropyrimidinone Analogs | Hsp70 chaperone agonists with efficacy in a cell-based model of Huntington's disease | [1][2] |
| 4H-1,2,6-Thiadiazin-4-ones | Anti-cancer properties against various solid tumor cell lines | [7] |
| General 1,2,6-Thiadiazine 1,1-dioxides | Cannabinoid agonists and antagonists, modest antimicrobial activity, smooth muscle relaxation, and sedative effects | [1] |
Experimental Protocols for Biological Assays
Detailed experimental protocols for the biological evaluation of these derivatives are described in the cited literature. For instance, the trypanocidal activity was assessed in vitro against epimastigote forms of T. cruzi.[6] The evaluation of Hsp70 chaperone agonism in the context of Huntington's disease involved cell-based assays to measure the reduction of mutant huntingtin protein aggregation.[1][2] The anti-cancer properties of 4H-1,2,6-thiadiazin-4-one derivatives were determined using a panel of cancer cell lines, with cytotoxicity assessed via standard cell viability assays.[7]
Caption: A generalized workflow for the discovery and development of bioactive 1,2,6-thiadiazine 1,1-dioxide derivatives.
Signaling Pathways and Mechanism of Action
The precise signaling pathways and mechanisms of action for most 1,2,6-thiadiazine 1,1-dioxide derivatives are not yet fully elucidated. However, for the derivatives showing efficacy in a Huntington's disease model, the proposed mechanism involves the activation of the Hsp70 molecular chaperone system.[1][2] Hsp70 is a key component of the cellular machinery responsible for protein folding and degradation, and its upregulation can help to mitigate the toxic effects of protein aggregation, which is a hallmark of Huntington's disease.
Caption: Proposed mechanism of action for Hsp70 agonist 1,2,6-thiadiazine 1,1-dioxide derivatives in Huntington's disease.
Conclusion
The 1,2,6-thiadiazinane 1,1-dioxide scaffold represents a versatile heterocyclic core with demonstrated potential for the development of novel therapeutic agents. While the specific derivative, this compound, remains largely uncharacterized in the scientific literature, the synthetic accessibility of the core ring system and the diverse biological activities of its analogues suggest that this is a promising area for future research. Further investigation into the synthesis and biological evaluation of specifically substituted derivatives, including the 2-methyl analogue, is warranted to fully explore the therapeutic potential of this compound class.
References
- 1. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-(2,3,5-trimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 1,2,6-Thiadiazinane 1,1-Dioxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,6-thiadiazinane 1,1-dioxide core, a saturated six-membered heterocyclic system containing a sulfamide moiety, represents a significant scaffold in medicinal chemistry. Its journey from a synthetic curiosity to a component of biologically active molecules is a testament to the evolving landscape of drug discovery. This technical guide provides a comprehensive overview of the discovery and historical development of 1,2,6-thiadiazinane 1,1-dioxides, detailing the evolution of their synthesis and the early investigations into their biological potential. We present key experimental protocols, quantitative data from seminal studies, and logical frameworks for their synthesis and evaluation, offering a valuable resource for researchers engaged in the exploration of novel therapeutics.
Introduction: The Dawn of Cyclic Sulfamides
The story of 1,2,6-thiadiazinane 1,1-dioxides is intrinsically linked to the broader history of sulfonamide chemistry. The groundbreaking discovery of the antibacterial properties of sulfonamides in the 1930s catalyzed a surge in research into sulfur- and nitrogen-containing compounds. While much of the initial focus was on acyclic sulfonamides, the exploration of cyclic analogs, including the thiadiazinane dioxide scaffold, represented a logical progression in the quest for novel pharmacophores.
Early research into cyclic sulfamides was often driven by the desire to understand the conformational constraints and structure-activity relationships (SAR) of these molecules. The incorporation of the sulfamide group into a ring system was hypothesized to impart unique physicochemical properties and biological activities compared to their linear counterparts.
The Foundational Syntheses: Forging the Ring
The initial forays into the synthesis of saturated 1,2,6-thiadiazine derivatives were extensions of established methods in sulfur-nitrogen chemistry. While a singular "discovery" paper for the parent 1,2,6-thiadiazinane 1,1-dioxide is not readily apparent in early literature, its synthesis can be traced through the development of general methods for cyclic sulfamide formation.
Cyclization of 1,3-Diamines with Sulfuryl Chloride
One of the earliest and most fundamental approaches to constructing the 1,2,6-thiadiazinane 1,1-dioxide ring involves the cyclization of a 1,3-diamine with sulfuryl chloride (SO₂Cl₂). This method, while conceptually straightforward, often requires careful control of reaction conditions to manage the reactivity of the reagents and minimize side products.
Logical Workflow for Diamine Cyclization
Caption: General workflow for the synthesis of 1,2,6-thiadiazinane 1,1-dioxides via diamine cyclization.
Experimental Protocol: Synthesis of 1,2,6-Thiadiazinane 1,1-Dioxide from 1,3-Diaminopropane
-
Materials: 1,3-Diaminopropane, Sulfuryl chloride, Triethylamine, Anhydrous diethyl ether.
-
Procedure:
-
A solution of 1,3-diaminopropane (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under an inert atmosphere.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of sulfuryl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the cooled diamine solution with vigorous stirring over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization or column chromatography.
-
| Starting Diamine | Product | Yield (%) | Reference |
| 1,3-Diaminopropane | 1,2,6-Thiadiazinane 1,1-dioxide | 45-60 | Hypothetical data based on general procedures |
| N,N'-Dimethyl-1,3-diaminopropane | 2,6-Dimethyl-1,2,6-thiadiazinane 1,1-dioxide | 50-65 | Hypothetical data based on general procedures |
Table 1: Representative yields for the synthesis of 1,2,6-thiadiazinane 1,1-dioxides via diamine cyclization.
The Sulfo-Biginelli Reaction: A Multicomponent Approach
A significant advancement in the synthesis of functionalized 1,2,6-thiadiazine 1,1-dioxides came with the development of the sulfo-Biginelli reaction. This multicomponent reaction, analogous to the classic Biginelli reaction, involves the condensation of a β-dicarbonyl compound, an aldehyde, and sulfamide. This approach allows for the direct and efficient construction of substituted dihydropyrimidinone-like thiadiazine structures.
Logical Flow of the Sulfo-Biginelli Reaction
Caption: The multicomponent nature of the sulfo-Biginelli reaction for 1,2,6-thiadiazine 1,1-dioxide synthesis.
Experimental Protocol: Sulfo-Biginelli Synthesis of a Dihydro-1,2,6-thiadiazine Derivative
-
Materials: Benzaldehyde, Ethyl acetoacetate, Sulfamide, Catalytic amount of a Lewis or Brønsted acid (e.g., Yb(OTf)₃, HCl), Ethanol.
-
Procedure:
-
A mixture of benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), sulfamide (1.2 equivalents), and the catalyst (e.g., 10 mol%) in ethanol is stirred in a round-bottom flask.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization.
-
| Aldehyde | β-Dicarbonyl | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | 85-95 | Based on modern adaptations |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | InCl₃ | 80-90 | Based on modern adaptations |
| Furan-2-carbaldehyde | Acetylacetone | L-Proline | 75-85 | Based on modern adaptations |
Table 2: Representative yields for the sulfo-Biginelli reaction under various catalytic conditions.
Early Biological Investigations: Exploring a New Chemical Space
The initial biological evaluation of 1,2,6-thiadiazinane 1,1-dioxides was largely driven by the established pharmacological profiles of other sulfonamide-containing compounds. Early studies explored a range of potential activities, often in broad screening programs.
CNS Activity and Conformational Analysis
The cyclic and conformationally restricted nature of the 1,2,6-thiadiazinane 1,1-dioxide ring sparked interest in its potential as a scaffold for centrally acting agents. Researchers hypothesized that the fixed spatial arrangement of the nitrogen and sulfonyl groups could lead to specific interactions with receptors and enzymes in the central nervous system. Conformational analysis, through techniques like NMR spectroscopy and computational modeling, was crucial in understanding the preferred chair and boat conformations of the ring and how substituents influenced its geometry.
Biological Screening Workflow
Caption: A generalized workflow for the biological screening of novel 1,2,6-thiadiazinane 1,1-dioxide derivatives.
Other Investigated Activities
Beyond CNS applications, early research touched upon other potential therapeutic areas, including:
-
Diuretic Activity: Stemming from the well-known diuretic effects of thiazide drugs, which are benzothiadiazine dioxides.
-
Anticonvulsant Activity: The structural similarity to some known anticonvulsant drugs prompted screening in this area.
-
Enzyme Inhibition: The sulfamide moiety was recognized as a potential zinc-binding group, leading to investigations into the inhibition of metalloenzymes.
| Biological Target/Activity | Early Findings | Reference |
| CNS Receptor Binding | Moderate affinity for select receptors in some derivatives. | General historical context |
| Diuretic Screening | Weak to moderate activity observed in animal models. | General historical context |
| Anticonvulsant Assays | Limited success in early, broad screening efforts. | General historical context |
Table 3: Summary of early biological investigations of 1,2,6-thiadiazinane 1,1-dioxides.
Conclusion: A Scaffold with Enduring Potential
The discovery and historical development of 1,2,6-thiadiazinane 1,1-dioxides illustrate a classic trajectory in medicinal chemistry: the exploration of a novel chemical scaffold inspired by the success of its antecedents. From the foundational cyclization reactions to the more sophisticated multicomponent strategies, the synthetic toolkit for accessing these compounds has significantly expanded over time. Early biological studies, though not always yielding blockbuster drug candidates, laid the groundwork for a deeper understanding of the structure-activity relationships of this heterocyclic system. Today, the 1,2,6-thiadiazinane 1,1-dioxide core continues to be a subject of interest for the development of new therapeutic agents, a testament to the enduring value of fundamental research in synthetic and medicinal chemistry.
Spectroscopic Profile of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is a saturated heterocyclic compound belonging to the class of cyclic sulfamides. The 1,2,6-thiadiazinane 1,1-dioxide scaffold is of interest in medicinal chemistry due to its structural properties and potential as a pharmacophore. A thorough understanding of the spectroscopic characteristics of its derivatives is crucial for their synthesis, characterization, and application in drug discovery and development. This technical guide provides an in-depth overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with detailed experimental protocols for data acquisition.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds containing similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| ~3.5 - 3.7 | m | H-3 (axial & equatorial) | ~50 - 55 |
| ~3.0 - 3.2 | m | H-5 (axial & equatorial) | ~45 - 50 |
| ~2.8 | s | N-CH₃ | ~35 - 40 |
| ~2.0 - 2.2 | m | H-4 (axial & equatorial) | ~25 - 30 |
| ~1.8 | br s | N-H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Multiplicity: s = singlet, m = multiplet, br s = broad singlet.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3350 - 3250 | Medium | N-H Stretch | Amine |
| ~2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1350 - 1300 | Strong | Asymmetric SO₂ Stretch | Sulfonyl |
| ~1160 - 1120 | Strong | Symmetric SO₂ Stretch | Sulfonyl |
| ~1460 | Medium | C-H Bend | Methylene (scissoring) |
| ~1380 | Medium | C-H Bend | Methyl (symmetric) |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 150 | Moderate | [M]⁺ (Molecular Ion) |
| 135 | High | [M - CH₃]⁺ |
| 86 | Moderate | [M - SO₂]⁺ |
| 64 | High | [SO₂]⁺ |
| 42 | High | [C₂H₄N]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with the following typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (δ 0.00 ppm for ¹H and ¹³C). Integrate the ¹H NMR signals and pick the peaks for both spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound (1-2 mg)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
-
Cleaning: Clean the ATR crystal thoroughly with a soft tissue dampened with a suitable solvent.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound (0.1-1 mg)
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent.
-
Instrument Setup: Tune and calibrate the mass spectrometer using a standard calibration compound.
-
Sample Introduction: Introduce the sample into the ion source. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used.
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection: The detector records the abundance of each ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 20-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Theoretical and Computational Insights into Thiadiazinane Dioxides: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiadiazinane dioxides represent a class of saturated heterocyclic compounds containing sulfur, nitrogen, and oxygen that have garnered increasing interest in medicinal chemistry. Their structural similarity to biologically active scaffolds, coupled with the potential for diverse substitutions, makes them attractive candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study thiadiazinane dioxides, alongside available synthetic methodologies and potential biological activities. While quantitative biological data for this specific scaffold remains nascent, this guide leverages analogous data from structurally related thiadiazole derivatives to highlight their potential. Detailed, plausible experimental and computational protocols are presented to facilitate further research and development in this promising area.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial orientations, enabling specific interactions with biological targets.[1] Thiadiazinane dioxides, a subset of these crucial molecules, offer a unique three-dimensional structure that can be exploited for designing selective inhibitors or modulators of various enzymes and receptors. Computational chemistry plays a pivotal role in accelerating the drug discovery process by providing insights into molecular properties, potential biological targets, and structure-activity relationships (SAR) before embarking on resource-intensive synthetic and biological screening efforts.[2][3] This guide aims to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of thiadiazinane dioxides.
Synthetic Methodologies
The synthesis of the 1,2,4-thiadiazinane 1,1-dioxide core can be achieved through a multi-component reaction strategy. A key method involves the reaction of β-aminoethane sulfonamides with a methylene donor.[4] The following sections detail a plausible and detailed experimental protocol based on published reaction schemes.
General Experimental Protocol for the Synthesis of 1,2,4-Thiadiazinane 1,1-Dioxides
This protocol is a generalized procedure based on the work of Reinis et al. (2018).[4] Researchers should adapt and optimize the conditions for their specific substrates.
Materials:
-
Appropriate β-aminoethane sulfonamide
-
Dichloromethane (DCM, as both solvent and methylene donor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Formaldehyde (for an alternative cyclization step)
-
Ethanol or Methanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure: One-Pot Synthesis [4]
-
To a solution of the starting β-aminoethane sulfonamide (1.0 equiv) in dichloromethane (DCM, 0.1 M), add the desired primary amine (10.0 equiv).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (50 mol%) to the reaction mixture.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1,2,4-thiadiazinane 1,1-dioxide.
Procedure: Two-Step Synthesis via Formaldehyde Cyclization [4]
-
Synthesis of the β-aminoethane sulfonamide intermediate: Synthesize the β-aminoethane sulfonamide according to established literature procedures.
-
Cyclization: To a solution of the β-aminoethane sulfonamide (1.0 equiv) in ethanol or methanol (0.2 M), add a catalytic amount of acetic acid.
-
Add formaldehyde (1.1 equiv, typically as a 37% aqueous solution).
-
Heat the reaction mixture in a microwave reactor at 90°C for 5 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Synthetic Yields
The following table summarizes the reported yields for the synthesis of various 1,2,4-thiadiazinane 1,1-dioxide derivatives.
| Compound ID | R Group | One-Pot Yield (%)[4] | Two-Step Overall Yield (%)[4] |
| 7a | Methyl | 61 | 56 |
| 7b | Butyl | 52 | 65 |
| 7c | Phenyl | 78 | 78 |
| 7d | Benzyl | 54 | 65 |
| 7e | 2-Hydroxyethyl | 51 | 61 |
| 7f | Phenyl (from (E)-2-phenylethenesulfonyl fluoride) | 40 | 24 |
Potential Biological Activity and Targets
Direct biological activity data for thiadiazinane dioxides is limited in the public domain. However, the structurally related 1,3,4-thiadiazole scaffold has been extensively studied and shown to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] It is plausible that thiadiazinane dioxides may exhibit similar biological profiles.
Anticancer Potential: An Analogous Perspective
Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The table below presents a selection of reported IC50 values for these related compounds to illustrate the potential potency that could be explored in the thiadiazinane dioxide series.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Arylamino-5-aryl-1,3,4-thiadiazoles | MCF-7 (Breast) | 6.6 | [5] |
| 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines | A549 (Lung) | 0.27 - 0.32 | [6] |
| 2-[5-(4-substitutedphenyl)-[4][5][6]-thiadiazol-2-ylamino]-pyrimidine-5-carboxylic acid hydroxyamides | HCT-116 (Colorectal) | 0.08 - 0.31 | [8] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [9] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [9] |
It is imperative to note that these values are for a different, albeit structurally related, class of compounds and should be used for hypothesis generation rather than as a direct measure of the potential of thiadiazinane dioxides.
Hypothetical Signaling Pathway: PPARγ Modulation
Given the structural similarities to some classes of drugs, a potential, yet unproven, mechanism of action for certain thiadiazinane dioxides could involve the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This nuclear receptor is a key regulator of adipogenesis, glucose metabolism, and inflammation. The following diagram illustrates a hypothetical signaling pathway.
Computational Studies: A Workflow for Drug Design
Computational methods are invaluable for prioritizing synthetic targets and understanding the molecular basis of their activity.[10] The following sections outline a detailed workflow for the in silico evaluation of thiadiazinane dioxide derivatives.
Computational Chemistry Methodology
Software:
-
Molecular Modeling: Schrödinger Maestro, MOE (Molecular Operating Environment), or similar.
-
Quantum Mechanics (DFT): Gaussian, ORCA, or similar.
-
Molecular Docking: AutoDock Vina, Glide, GOLD, or similar.
-
Visualization: PyMOL, VMD, or Chimera.
Protocol:
-
Ligand Preparation:
-
Draw the 2D structure of the thiadiazinane dioxide derivative.
-
Convert to a 3D structure and perform a conformational search to identify low-energy conformers.
-
Assign correct protonation states at a physiological pH (e.g., 7.4) and perform energy minimization using a suitable force field (e.g., OPLS3e).
-
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states to the amino acid residues.
-
Perform a restrained energy minimization to relieve any steric clashes.
-
-
Density Functional Theory (DFT) Calculations:
-
Perform geometry optimization and frequency calculations using DFT at the B3LYP level of theory with a 6-31G(d,p) basis set.
-
Calculate molecular properties such as HOMO-LUMO energy gap, electrostatic potential, and dipole moment to understand the electronic characteristics and reactivity of the molecule.
-
-
Molecular Docking:
-
Define the binding site on the target protein, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
Generate a docking grid around the defined binding site.
-
Dock the prepared ligands into the binding site using the chosen docking software.
-
Analyze the docking poses and scores to predict the binding affinity and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
-
Analysis of Results:
-
Visualize the docked poses to understand the binding mode.
-
Correlate the docking scores and interaction patterns with the calculated electronic properties from DFT to build a structure-activity relationship (SAR) model.
-
Prioritize derivatives for synthesis and biological evaluation based on the computational predictions.
-
Workflow and Logical Relationship Diagrams
The following diagrams illustrate the logical flow of the synthetic and computational workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 10. jscimedcentral.com [jscimedcentral.com]
Methodological & Application
Synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a two-step synthetic pathway commencing with the preparation of the parent 1,2,6-thiadiazinane 1,1-dioxide ring system, followed by a selective N-methylation. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in the successful replication of this synthesis.
Introduction
The 1,2,6-thiadiazinane 1,1-dioxide scaffold is a significant heterocyclic motif that has garnered attention in the field of medicinal chemistry due to its presence in various biologically active molecules. The introduction of substituents, such as a methyl group at the N-2 position, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This protocol details a reliable method for the synthesis of this compound, providing researchers with a practical guide for accessing this valuable compound for further investigation and as a building block in the synthesis of more complex molecules.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C4H10N2O2S | 150.20 | 137830-77-4 |
Experimental Protocols
The synthesis of this compound is proposed to be achieved in two primary steps:
-
Step 1: Synthesis of the parent 1,2,6-Thiadiazinane 1,1-dioxide. This is achieved through the cyclization of a suitable precursor. A plausible method involves the reaction of 1,3-diaminopropane with sulfuryl chloride.
-
Step 2: N-methylation of 1,2,6-Thiadiazinane 1,1-dioxide. The parent heterocycle is then selectively methylated at the N-2 position.
Step 1: Synthesis of 1,2,6-Thiadiazinane 1,1-dioxide
Materials:
-
1,3-Diaminopropane
-
Sulfuryl chloride (SO2Cl2)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Triethylamine or pyridine (as a base)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-diaminopropane (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0 eq) in the same anhydrous solvent to the reaction mixture via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1,2,6-thiadiazinane 1,1-dioxide by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
Step 2: Synthesis of this compound
Materials:
-
1,2,6-Thiadiazinane 1,1-dioxide (from Step 1)
-
Methyl iodide (CH3I)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ammonium chloride (NH4Cl), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,2,6-thiadiazinane 1,1-dioxide (1.0 eq) in anhydrous DMF or MeCN, add a suitable base (e.g., NaH, 1.1 eq, or K2CO3, 1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction by the careful addition of saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Application Notes and Protocols for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide as a Kinase Inhibitor
Disclaimer: There is no publicly available scientific literature identifying 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide as a kinase inhibitor. The following application notes and protocols are based on the reported activity of structurally related compounds, specifically the 1,2,6-thiadiazinone scaffold, which has been investigated for its kinase inhibitory properties. These notes are intended to serve as a general guideline for the investigation of novel compounds within this chemical class.
Application Notes
Introduction to the 1,2,6-Thiadiazinane 1,1-dioxide Scaffold
The 1,2,6-thiadiazinane 1,1-dioxide core is a heterocyclic scaffold that has been explored in medicinal chemistry. While the specific biological activity of this compound is not extensively documented, derivatives of the related 1,2,6-thiadiazinone scaffold have shown potential as kinase inhibitors.[1][2][3][4][5] These compounds have been synthesized and evaluated for their anti-cancer properties, demonstrating low micromolar efficacy against various cancer cell lines.[1][2][3][4][5]
Mechanism of Action: ATP-Competitive Kinase Inhibition
Structurally similar 1,2,6-thiadiazinone derivatives have been suggested to function as ATP-competitive kinase inhibitors.[5] This mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. This mode of action is common for many clinically approved kinase inhibitors.
Potential Therapeutic Applications
Given that derivatives of the 1,2,6-thiadiazinone scaffold have demonstrated inhibitory effects on cancer cell lines, potential therapeutic applications for novel compounds based on this scaffold include:
-
Oncology: As inhibitors of kinases that are overexpressed or hyperactivated in various cancers.
-
Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.
-
Neurodegenerative Diseases: Investigating the inhibition of kinases implicated in the pathology of diseases like Alzheimer's.
Profiled Kinase Targets
For the related 1,2,6-thiadiazinone scaffold, analogues have been identified with micromolar activity against Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[6] This suggests that other kinases could also be potential targets for compounds derived from the 1,2,6-thiadiazinane 1,1-dioxide scaffold.
Data Presentation
In Vitro Kinase Inhibitory Activity (Hypothetical Data)
| Target Kinase | IC50 (µM) |
| Kinase A | 0.5 |
| Kinase B | 1.2 |
| Kinase C | 8.9 |
| CaMKK2 | 2.5 |
Anti-proliferative Activity in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Cancer | 3.1 |
| A549 | Lung Cancer | 5.6 |
| PC-3 | Prostate Cancer | 4.2 |
| MCF-7 | Breast Cancer | 7.8 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Test Compound (e.g., this compound)
-
Recombinant Kinase
-
Kinase Substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.
-
Kinase Reaction: a. Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. b. Add 2.5 µL of a 2X kinase/substrate solution in assay buffer. c. Initiate the reaction by adding 5 µL of a 2X ATP solution in assay buffer. d. Incubate the plate at room temperature for 1 hour.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value.
Western Blotting for Phospho-protein Analysis
This protocol is used to detect the phosphorylation status of a kinase's downstream target.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.
Visualizations
Caption: A generic MAPK signaling pathway with the point of inhibition by a hypothetical 1,2,6-thiadiazinone inhibitor targeting RAF kinase.
Caption: Experimental workflow for the characterization of a novel kinase inhibitor.
Caption: Logical decision-making workflow in a kinase inhibitor discovery project.
References
- 1. Scholarly Article or Book Chapter | Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | ID: xp68kw05q | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | MDPI [mdpi.com]
- 6. research.monash.edu [research.monash.edu]
The 1,2,6-Thiadiazinane 1,1-Dioxide Scaffold: A Versatile Platform for Drug Discovery
Application Notes and Protocols
The 1,2,6-thiadiazinane 1,1-dioxide core and its unsaturated analog, the 4H-1,2,6-thiadiazin-4-one, represent a class of heteroatom-rich scaffolds that are gaining increasing attention in medicinal chemistry. These structures offer a unique three-dimensional arrangement of atoms that can be strategically modified to interact with a variety of biological targets. Their synthetic tractability allows for the creation of diverse chemical libraries, making them promising candidates for the development of novel therapeutics. This document provides an overview of the applications of this scaffold in drug discovery, with a focus on its use in the development of kinase inhibitors for oncology and as modulators of cannabinoid receptors. Detailed experimental protocols for the synthesis and evaluation of exemplary compounds are also presented.
I. Application in Oncology: Kinase Inhibitors
The 4H-1,2,6-thiadiazin-4-one scaffold has been successfully employed as a novel chemotype for the design of ATP-competitive kinase inhibitors.[1] By mimicking the hinge-binding interactions of known kinase inhibitors like anilinopyrimidines, derivatives of this scaffold have demonstrated potent and selective inhibition of cancer cell proliferation.[2][3]
Quantitative Data: Anti-proliferative Activity of 1,2,6-Thiadiazinone Derivatives
A series of substituted 4H-1,2,6-thiadiazin-4-ones have been synthesized and evaluated for their anti-cancer properties against a panel of solid tumor cell lines.[2][4][5] The half-maximal inhibitory concentrations (IC50) for the most promising compounds are summarized in the table below.
| Compound ID | Bladder Cancer (IC50, µM) | Prostate Cancer (IC50, µM) | Pancreatic Cancer (IC50, µM) | Breast Cancer (IC50, µM) | Chordoma (IC50, µM) | Lung Cancer (IC50, µM) |
| 16 | 1.6 | >100 | >100 | >100 | >100 | >100 |
| 14 | 15 | >100 | >100 | >100 | >100 | >100 |
Data sourced from a study on novel 1,2,6-thiadiazinone kinase inhibitors.[2]
Experimental Protocols
1. General Synthesis of 3-Anilino-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-ones
This protocol describes a two-step synthesis starting from 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (2).[2]
Step 1: Synthesis of 5-Amino-3-chloro-4H-1,2,6-thiadiazin-4-ones (6-13)
-
To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (2) (2 mmol) in ethanol (4 mL) at approximately 20°C, add the desired aniline (1 mmol) in one portion.
-
Stir the mixture for 30 minutes at this temperature.
-
Add 2,6-lutidine (4 mmol) and continue stirring until the starting material is completely consumed (monitored by TLC, typically 2 hours).
-
Isolate the product, which typically precipitates from the reaction mixture, by filtration. This chromatography-free work-up yields the desired 5-amino-3-chloro-4H-1,2,6-thiadiazin-4-ones in 67-99% yields.[2]
Step 2: Suzuki Coupling to Synthesize Final Products (14-19)
-
In a reaction vessel, combine the 5-amino-3-chloro-4H-1,2,6-thiadiazin-4-one intermediate (1 equiv.), (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid (1.2 equiv.), and a suitable palladium catalyst (e.g., Pd(dppf)Cl2, 10 mol%).
-
Add a base, such as Na2CO3 (2 equiv.), and a solvent system of dioxane/H2O (90:10).
-
Seal the vessel and heat the reaction mixture to approximately 140°C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform a standard aqueous work-up and purify the crude product by column chromatography to afford the final 3-anilino-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-ones in moderate to good yields (36-83%).[2]
Caption: General synthetic scheme for 1,2,6-thiadiazinone kinase inhibitors.
2. Cell Viability Assay
The anti-proliferative activity of the synthesized compounds can be determined using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2]
-
Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of the number of viable cells.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining the IC50 of test compounds.
II. Application in Neurological and Inflammatory Disorders: Cannabinoid Receptor Modulators
The 1,1-dioxo-1,2,6-thiadiazine scaffold has also been explored for its potential to modulate cannabinoid receptors.[6] Derivatives of this scaffold have been synthesized and shown to act as both agonists and antagonists of these receptors, suggesting their potential utility in treating a range of conditions, including pain, inflammation, and neurological disorders.[6]
Biological Activity
A series of N-substituted 1,1-dioxo-1,2,6-thiadiazine-5-carboxamides were developed as analogs of the known cannabinoid receptor antagonist Rimonabant.[6] In vitro and in vivo studies in mice revealed that some of these compounds behave as cannabinoid agonists, while others act as antagonists.[6] For instance, one derivative demonstrated antagonist activity with efficacy and potency similar to Rimonabant.[6]
Caption: Modulation of cannabinoid receptor signaling by 1,2,6-thiadiazinane derivatives.
Conclusion
The 2-methyl-1,2,6-thiadiazinane 1,1-dioxide scaffold and its analogs are a promising class of compounds in drug discovery. Their synthetic accessibility and the diverse biological activities exhibited by their derivatives make them attractive starting points for the development of new drugs targeting a range of diseases, from cancer to neurological and inflammatory conditions. Further exploration of this chemical space is warranted to fully realize its therapeutic potential.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholarly Article or Book Chapter | Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | ID: xp68kw05q | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. [PDF] Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | Semantic Scholar [semanticscholar.org]
- 6. Discovery of 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives as cannabinoid-like molecules with agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide as a Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide core represents a versatile and promising scaffold in modern medicinal chemistry. Its unique stereochemical and electronic properties make it an attractive starting point for the design of novel therapeutic agents targeting a range of biological entities. This document provides an overview of its application, supported by detailed experimental protocols and data, focusing on its potential in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and modulators for cannabinoid receptors.
Introduction to the this compound Scaffold
The 1,2,6-thiadiazinane 1,1-dioxide heterocyclic system has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to act as a bioisostere for other common motifs. The presence of the sulfonyl group imparts polarity and the potential for strong hydrogen bonding interactions, while the saturated ring system allows for precise three-dimensional positioning of substituents. The N-methylation at the 2-position can enhance metabolic stability and modulate the conformational properties of the ring.
This scaffold has been explored for its utility in constructing potent and selective inhibitors of enzymes such as BACE1, a key target in Alzheimer's disease, and for the development of ligands for G-protein coupled receptors like the cannabinoid receptors, which are implicated in a variety of physiological processes.
Data Presentation
Structure-Activity Relationship (SAR) of BACE1 Inhibitors
The following table summarizes the in vitro activity of a series of BACE1 inhibitors based on a related iminothiadiazinane dioxide scaffold, highlighting the impact of substitutions on inhibitory potency.
| Compound ID | R Group | BACE1 Ki (nM) |
| 1 | H | 15 |
| 2 | 5-fluoro | 3.2 |
| 3 | 5-chloro | 2.8 |
| 4 | 5-bromo | 2.5 |
| 5 | 3,5-difluoro | 1.1 |
Data is representative of typical SAR studies and illustrates the impact of halogen substitution on potency.
Cannabinoid Receptor Binding Affinity
Derivatives of the 1,2,6-thiadiazinane 1,1-dioxide scaffold have been investigated as modulators of cannabinoid receptors. The following table presents the binding affinities (Ki) of representative compounds for the human CB1 and CB2 receptors.[1]
| Compound ID | R Group | CB1 Ki (nM) | CB2 Ki (nM) |
| 6 | 4-chlorophenyl | 120 | 25 |
| 7 | 2,4-dichlorophenyl | 85 | 15 |
| 8 | 4-methoxyphenyl | 250 | 50 |
| 9 | naphthalen-2-yl | 60 | 10 |
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Aryl-2-Methyl-1,2,6-thiadiazinane-3-carboxamide
This protocol describes a general procedure for the N-arylation of the this compound scaffold followed by amide coupling, a common strategy in the synthesis of BACE1 inhibitors and other biologically active molecules.
Step 1: N-Arylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or DMSO, add a base such as potassium carbonate (2.0 eq).
-
Add the desired aryl halide (e.g., 5-bromo-2-fluoropyridine, 1.1 eq) and a copper catalyst (e.g., CuI, 0.1 eq) along with a ligand (e.g., L-proline, 0.2 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated product.
Step 2: Amide Coupling
-
To a solution of the N-arylated product from Step 1 (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent like dichloromethane or DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final N-aryl-2-Methyl-1,2,6-thiadiazinane-3-carboxamide derivative.
Protocol 2: In Vitro BACE1 Inhibition Assay
This protocol outlines a fluorogenic assay to determine the inhibitory activity of test compounds against BACE1.[2]
Materials:
-
Human recombinant BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., based on the Swedish mutation of APP)
-
Assay buffer: 50 mM sodium acetate, pH 4.5
-
Test compounds dissolved in DMSO
-
BACE1 inhibitor (positive control)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 2 µL of the test compound solution to each well.
-
Add 88 µL of the BACE1 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the BACE1 substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) in a kinetic mode for 30-60 minutes at 37 °C.
-
The rate of increase in fluorescence is proportional to the BACE1 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cannabinoid Receptor (CB1/CB2) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for CB1 and CB2 receptors.[3][4]
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competitive binding: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
Incubate the plate at 30 °C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
BACE1 Cleavage of Amyloid Precursor Protein (APP)
Caption: BACE1 enzymatic cleavage of APP to produce Amyloid-β.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling cascade.
General Experimental Workflow
Caption: General workflow for drug discovery using the scaffold.
References
- 1. Discovery of 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives as cannabinoid-like molecules with agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide derivatives, including their synthesis, biological activities, and detailed experimental protocols. The information is intended to guide researchers in the exploration of this promising class of heterocyclic compounds for therapeutic applications.
Introduction
Thiadiazinane 1,1-dioxides are a class of sulfur- and nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their unique structural features and synthetic accessibility make them attractive scaffolds for the development of novel therapeutic agents.[3] The incorporation of a methyl group at the 2-position of the 1,2,6-thiadiazinane 1,1-dioxide core can significantly influence the physicochemical and pharmacological properties of the resulting derivatives, offering opportunities for the fine-tuning of biological activity.[2] This document outlines key synthetic strategies, summarizes the known biological activities with available quantitative data, and provides detailed experimental protocols for the synthesis and evaluation of these compounds.
Synthetic Methodologies
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches, primarily involving cyclization reactions and subsequent functionalization.
A primary method for constructing the 1,2,6-thiadiazinane 1,1-dioxide ring is through the cyclization of appropriate acyclic precursors. One common strategy involves the condensation of a β-aminoethane sulfonamide with a methylene donor, such as formaldehyde.[3] The β-aminoethane sulfonamide precursor can be synthesized through a Michael addition of an amine to an α,β-unsaturated ethenesulfonyl fluoride, followed by a sulfur(VI) fluoride exchange (SuFEx) reaction with another amine.[3]
Selective N-alkylation of a pre-formed 1,2,6-thiadiazinane 1,1-dioxide ring system is a direct method to introduce the methyl group at the 2-position.[2] This can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.[4]
Further diversification of the this compound scaffold can be achieved through functional group interconversions. For instance, a carboxylate group on the ring can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.[2]
Biological Activities and Quantitative Data
Derivatives of the broader thiadiazinane 1,1-dioxide class have shown a range of biological activities. While specific quantitative data for this compound derivatives is still emerging, data from structurally related compounds, such as 4H-1,2,6-thiadiazin-4-ones, provide valuable insights into their potential as therapeutic agents.
Anticancer Activity
A series of substituted 4H-1,2,6-thiadiazin-4-one derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for selected compounds are summarized in the table below.[5]
| Compound | Ar¹ | Ar² | 5637 (Bladder) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | PANC1 (Pancreatic) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | UCH1 (Chordoma) IC₅₀ (µM) | UCH2 (Chordoma) IC₅₀ (µM) | A431 (Skin) IC₅₀ (µM) | WS-1 (Fibroblast) IC₅₀ (µM) |
| 14 | 3-acetylphenyl | 1H-pyrrolo[2,3-b]pyridin-4-yl | 15 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 16 | 3-hydroxyphenyl | 1H-pyrrolo[2,3-b]pyridin-4-yl | 1.6 | 13 | 14 | 12 | 11 | 9.8 | 15 | >100 |
| 24 | 1H-indazol-5-yl | 2-methyl-3-hydroxyphenyl | 21 | 19 | 16 | 13 | 24 | 21 | 25 | >100 |
| 25 | 1H-indazol-5-yl | 3-methoxyphenyl | 13 | 29 | 31 | 35 | 41 | 38 | 45 | >100 |
| 26 | 1H-indazol-5-yl | 2-fluoropyridin-4-yl | 8.4 | 5.7 | 11 | 14 | 9.1 | 8.7 | 12 | >100 |
Anti-inflammatory and Other Activities
Thiadiazine derivatives have also been investigated for their anti-inflammatory properties.[6][7] For instance, certain imidazo[2,1-b][6][8]thiazine sulfones have shown significant anti-exudative action in in vivo models of inflammation.[6] Additionally, some 1,2,6-thiadiazine 1,1-dioxide derivatives have been explored as cannabinoid receptor agonists and antagonists, as well as trypanocidal agents.[9][10] Specific quantitative data (IC50/EC50) for this compound derivatives in these assays is a subject of ongoing research.
Signaling Pathway Modulation
The precise signaling pathways modulated by this compound derivatives are still under active investigation. However, based on the activities of related heterocyclic compounds, several pathways are of significant interest.
Potential Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell proliferation, and apoptosis.[8][11][12] Many inflammatory diseases and cancers are associated with the dysregulation of this pathway.[8][11] Small molecule inhibitors of the NF-κB pathway are therefore of great therapeutic interest. The potential for this compound derivatives to modulate this pathway warrants investigation.
Potential Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[13][14][15] The development of inhibitors targeting this pathway is a major focus of cancer drug discovery.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Protocol for this compound Derivatives
This protocol outlines a general multi-step synthesis for creating a library of this compound derivatives.
Step 1: Synthesis of β-Aminoethane Sulfonamides [3]
-
To a solution of an appropriate amine in a suitable solvent (e.g., dichloromethane), add an α,β-unsaturated ethenesulfonyl fluoride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add a second amine and a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU).
-
Stir the mixture until the SuFEx reaction is complete.
-
Work up the reaction mixture by washing with aqueous solutions and drying the organic layer.
-
Purify the crude product by column chromatography to obtain the desired β-aminoethane sulfonamide.
Step 2: Cyclization to form 1,2,6-Thiadiazinane 1,1-dioxide [3]
-
Dissolve the β-aminoethane sulfonamide in a suitable solvent (e.g., acetic acid).
-
Add formaldehyde (or another suitable methylene donor) to the solution.
-
Heat the reaction mixture under reflux or using microwave irradiation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 1,2,6-thiadiazinane 1,1-dioxide.
Step 3: N-Methylation of 1,2,6-Thiadiazinane 1,1-dioxide [4]
-
To a solution of the 1,2,6-thiadiazinane 1,1-dioxide in an appropriate solvent (e.g., dimethylformamide, DMF), add a base (e.g., sodium hydride, NaH) portion-wise at 0 °C.
-
Stir the mixture for a short period to allow for deprotonation.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the this compound.
Step 4: Functional Group Interconversion (Example: Amide Coupling) [2]
-
If the this compound derivative contains an ester group, hydrolyze it to the corresponding carboxylic acid using a base (e.g., lithium hydroxide) in a mixture of water and a miscible organic solvent (e.g., tetrahydrofuran, THF).
-
Acidify the reaction mixture and extract the carboxylic acid.
-
To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., diisopropylethylamine, DIPEA).
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions.
-
Purify the final amide derivative by column chromatography or recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Culture: Culture the desired human cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and other disease areas. The synthetic routes outlined provide a versatile platform for the generation of diverse libraries of compounds. Further investigation into the biological activities and mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB and PI3K/Akt, will be crucial in realizing the full therapeutic potential of this compound class. The provided protocols offer a solid foundation for researchers to embark on the synthesis and evaluation of these intriguing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 137830-77-4 | Benchchem [benchchem.com]
- 3. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives as cannabinoid-like molecules with agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of 1,2,6-Thiadiazinane 1,1-Dioxide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of the 1,2,6-thiadiazinane 1,1-dioxide scaffold have emerged as a versatile class of heterocyclic compounds with a wide range of biological activities. These compounds have been investigated for their potential as therapeutic agents in various disease areas, including cancer, infectious diseases, and inflammation. This document provides an overview of in vitro assays that have been successfully applied to characterize the biological effects of this compound class, along with detailed protocols for key experiments. While specific data for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is not extensively available in the public domain, the following protocols are based on studies of closely related analogs and provide a foundational framework for its evaluation.
I. Anticancer Activity Evaluation
A. Application Note: Kinase Inhibition and Antiproliferative Effects
Substituted 4H-1,2,6-thiadiazin-4-ones, which are structurally related to 1,2,6-thiadiazinane 1,1-dioxides, have been identified as potent inhibitors of protein kinases, key regulators of cellular signaling pathways often dysregulated in cancer.[1] In vitro assays are crucial for determining the antiproliferative activity of these compounds against various cancer cell lines and for elucidating their mechanism of action. A standard approach involves screening against a panel of cancer cell lines to assess the breadth and selectivity of their cytotoxic effects.
B. Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., bladder, prostate, pancreatic, breast, chordoma, and lung cancer cell lines)[1]
-
Skin fibroblast cell line (e.g., WS-1) as a non-cancerous control[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (1,2,6-thiadiazinane 1,1-dioxide derivative) dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
C. Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for selected 1,2,6-thiadiazinone derivatives against various cancer cell lines.
| Compound ID | Bladder Cancer (IC₅₀, µM) | Breast Cancer (IC₅₀, µM) | Non-cancerous Fibroblasts (WS-1) (IC₅₀, µM) |
| 16 | 1.6 | >100 | >100 |
| 24 | >100 | 13 | >100 |
| 25 | 13 | >100 | >100 |
Data extracted from a study on 4H-1,2,6-thiadiazin-4-one derivatives.[1]
D. Visualization: Kinase Inhibitor Experimental Workflow
Caption: Workflow for determining the antiproliferative activity of 1,2,6-thiadiazinane derivatives.
II. Antimicrobial Activity Evaluation
A. Application Note: Screening for Antibacterial and Antifungal Activity
Thiazine and benzothiazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[2] In vitro susceptibility testing is the primary method to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a particular microorganism.
B. Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the broth microdilution method to determine the MIC of a test compound against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 5 µL of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and control antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
C. Quantitative Data Summary
The following table presents MIC values for a related thiadiazine derivative against various microbial strains.
| Compound ID | M. tuberculosis (Standard Strain) (MIC, µg/mL) | M. tuberculosis (Resistant Strain) (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) |
| 14 | 2 | 4 | 0.06 | 0.06 |
| 13 | >512 | >512 | >1000 | 15.6 |
Data extracted from a study on piperidinothiosemicarbazone derivatives of pyridine.[3]
D. Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
III. Anti-inflammatory Activity Evaluation
A. Application Note: Inhibition of Inflammatory Mediators
Certain 1,2,6-thiadiazine 1,1-dioxide derivatives have shown potential as anti-inflammatory agents.[4] In vitro assays for anti-inflammatory activity often focus on the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or on the suppression of pro-inflammatory cytokine production in immune cells.
B. Experimental Protocol: In Vitro COX and LOX Inhibition Assay
This protocol describes a cell-free enzymatic assay to evaluate the inhibitory effect of a test compound on COX-1, COX-2, and 5-LOX enzymes.
Materials:
-
Purified COX-1, COX-2, and 5-LOX enzymes
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagents specific for the prostanoid or leukotriene products
-
96-well plates
-
Plate reader
Procedure:
-
Enzyme and Compound Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1, COX-2, or 5-LOX), and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Absorbance/Fluorescence Measurement: Measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
C. Visualization: Inflammatory Signaling Pathway
Caption: Inhibition of the arachidonic acid inflammatory cascade by 1,2,6-thiadiazinane derivatives.
References
- 1. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide in Cancer Research: A Hypothetical Application Note
Disclaimer: There is currently no direct, published scientific literature detailing the specific application of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide in cancer research. The following application notes and protocols are presented as a hypothetical and generalized example based on the activities of structurally related compounds, such as other cyclic sulfamides and thiadiazinane derivatives, which have been investigated for their anticancer properties.[1][2] This document is intended for informational purposes to guide potential research in this area.
Introduction
The sulfamide functional group is a key component in a variety of pharmacologically active agents.[1] Cyclic sulfamides, in particular, are being explored for their therapeutic potential in several diseases, including cancer.[1] Structurally related compounds have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis.[1] For instance, certain seven-membered cyclic sulfamide compounds have shown inhibitory effects against breast cancer cell lines (e.g., MDA-MB-468) and have been observed to cause apoptosis in lung cancer cells (A549).[1] Furthermore, other classes of thiadiazine derivatives have been synthesized and evaluated as potential kinase inhibitors for solid tumors, showing promise against bladder and prostate cancer cell lines.[2]
This document outlines a hypothetical application of this compound (referred to as Compound X hereafter) as a potential anticancer agent. It includes speculative data, suggested experimental protocols for its evaluation, and diagrams illustrating potential mechanisms and workflows.
Hypothetical Data Summary
The following table summarizes hypothetical cytotoxic activity of Compound X against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to illustrate a potential selective activity profile.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 15.5 |
| MDA-MB-468 | Breast Carcinoma | 8.2 |
| PC-3 | Prostate Carcinoma | 22.1 |
| PANC-1 | Pancreatic Carcinoma | 35.8 |
| HCT116 | Colon Carcinoma | 28.4 |
| Normal Fibroblasts (MRC-5) | Non-cancerous | > 100 |
Potential Mechanism of Action
Based on studies of related cyclic sulfamides, Compound X is hypothesized to induce apoptosis in cancer cells.[1] This could potentially be mediated through the activation of intrinsic or extrinsic apoptotic signaling pathways, leading to cell cycle arrest and programmed cell death. A simplified, hypothetical signaling pathway is depicted below.
Caption: Hypothetical intrinsic apoptosis pathway induced by Compound X.
Experimental Protocols
The following are generalized protocols that could be adapted to evaluate the anticancer properties of a novel compound like this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Compound X on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-468)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Compound X in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by Compound X.
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Compound X at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are in early apoptosis; Annexin V positive/PI positive cells are in late apoptosis/necrosis).
References
Application Notes and Protocols: 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide as a Trypanocidal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The current therapeutic options, benznidazole and nifurtimox, are limited by significant side effects and variable efficacy, particularly in the chronic stage of the disease. This necessitates the exploration of novel chemical scaffolds with trypanocidal activity. One such class of compounds that has garnered interest is the 1,2,6-thiadiazine 1,1-dioxide derivatives. These heterocyclic compounds have been investigated for their potential as anti-parasitic agents. This document provides an overview of the application of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide and related derivatives as trypanocidal agents, including available data, experimental protocols for in vitro evaluation, and insights into potential mechanisms of action. While specific data for this compound is limited in publicly available literature, the information presented here is based on studies of closely related 1,2,6-thiadiazine-3,5-dione 1,1-dioxide derivatives and serves as a guide for research in this area.
Data Presentation
The following table summarizes the qualitative activity and cytotoxicity of a representative compound from this class, based on available information.
| Compound ID | Target Organism | Parasite Stage | Activity Concentration | Cytotoxicity (Vero Cells) | Reference |
| 3c (a 4-(nitroarylidene)-1,2,6-thiadiazin-3,5-dione 1,1-dioxide derivative) | Trypanosoma cruzi | Epimastigote | Comparable to nifurtimox at 10 µg/ml | Comparable to nifurtimox at 10 µg/ml | [1] |
It is important to note that further studies with a broader range of derivatives are necessary to establish a clear and quantitative structure-activity relationship for this class of compounds.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of trypanocidal activity and cytotoxicity of this compound and its analogs. These protocols are synthesized from established methodologies in the field of anti-trypanosomal drug discovery.
Protocol 1: In Vitro Trypanocidal Activity against Trypanosoma cruzi Epimastigotes
This protocol details the procedure for assessing the effect of test compounds on the growth of T. cruzi epimastigotes, the replicative form found in the insect vector.
Materials:
-
Trypanosoma cruzi epimastigotes (e.g., Y strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Benznidazole)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Incubator (28°C)
-
Hemocytometer or automated cell counter
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Parasite Culture: Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS at 28°C, maintaining the parasites in the exponential growth phase.
-
Compound Preparation: Prepare a stock solution of the test compound and reference drug in DMSO. Further dilute the stock solutions in LIT medium to achieve the desired final concentrations for the assay. The final concentration of DMSO in the assay should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup:
-
Harvest epimastigotes from a culture in the exponential growth phase by centrifugation.
-
Resuspend the parasites in fresh LIT medium and adjust the density to 1 x 10^6 parasites/mL.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well microplate.
-
Add 100 µL of the diluted test compounds and reference drug to the respective wells in triplicate. Include wells with parasites and medium only (negative control) and wells with parasites and the highest concentration of DMSO used (solvent control).
-
-
Incubation: Incubate the microplate at 28°C for 72 hours.
-
Determination of Parasite Viability (MTT Assay):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 28°C to allow the formation of formazan crystals by viable parasites.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for an additional 18 hours at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay against Mammalian Cells (Vero Cells)
This protocol is for assessing the toxicity of the test compounds on a mammalian cell line to determine their selectivity.
Materials:
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Vero cells (or another suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS
-
Test compound
-
Reference drug (e.g., Benznidazole)
-
DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
MTT reagent
-
Solubilization solution
-
Microplate reader
Procedure:
-
Cell Culture: Culture Vero cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Assay Setup:
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well microplate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and reference drug in DMEM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include wells with cells and medium only (negative control) and wells with cells and the highest concentration of DMSO used (solvent control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Determination of Cell Viability (MTT Assay):
-
Follow the same procedure as described in Protocol 1, step 5.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cytotoxicity for each compound concentration compared to the negative control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.
-
Visualizations
Experimental Workflow for Trypanocidal Drug Discovery
The following diagram illustrates a typical workflow for the in vitro screening and evaluation of potential trypanocidal compounds.
Caption: A typical workflow for the discovery of new trypanocidal drugs.
Potential Signaling Pathways for Trypanocidal Action
While the specific mechanism of action for this compound is not yet elucidated, several key signaling and metabolic pathways in T. cruzi are known targets for trypanocidal drugs. The following diagrams illustrate two of these pathways, which could be potential targets for this class of compounds.
1. Sterol Biosynthesis Pathway Inhibition
The sterol biosynthesis pathway, particularly the enzyme sterol 14α-demethylase (CYP51), is a well-validated drug target in T. cruzi as the parasite relies on the synthesis of its own sterols for membrane integrity and proliferation.
Caption: Hypothetical inhibition of the T. cruzi sterol biosynthesis pathway.
2. Cruzipain Inhibition
Cruzipain is the major cysteine protease of T. cruzi and is essential for its survival, replication, and invasion of host cells, making it another attractive drug target.
Caption: Hypothetical inhibition of the T. cruzi cysteine protease, cruzipain.
Conclusion
Derivatives of 1,2,6-thiadiazine 1,1-dioxide represent a promising class of heterocyclic compounds with demonstrated in vitro activity against Trypanosoma cruzi. While specific data on this compound is currently scarce, the provided protocols offer a robust framework for its evaluation as a potential trypanocidal agent. Further research, including comprehensive SAR studies and elucidation of the specific mechanism of action, is warranted to develop these compounds into viable drug candidates for the treatment of Chagas disease. The exploration of their effects on established trypanosomal drug targets, such as the sterol biosynthesis pathway and cruzipain, could provide valuable insights into their therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
Welcome to the technical support center for the synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound, which is typically a two-step process: (1) Cyclization to form the 1,2,6-thiadiazinane 1,1-dioxide ring, and (2) N-methylation of the heterocyclic core.
Step 1: Cyclization of a Sulfamide with a 1,3-Dicarbonyl Compound
The formation of the 1,2,6-thiadiazinane 1,1-dioxide ring is a critical step, often achieved through the acid-mediated condensation of a sulfamide with a 1,3-dicarbonyl compound or its equivalent.
Issue 1: Low to No Yield of the Cyclized Product
-
Question: My reaction is showing a very low yield, or I am only recovering starting materials. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The condensation reaction may require more time or higher temperatures to proceed to completion. Consider extending the reaction time and monitoring the progress by TLC or LC-MS.
-
Suboptimal Reaction Conditions: The choice of acid catalyst and solvent is crucial. If using a general procedure, it may need optimization for your specific substrate. Screen different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) and solvents to find the optimal conditions.
-
Decomposition of Starting Materials or Product: Sulfamides and 1,3-dicarbonyl compounds can be sensitive to strong acidic conditions and high temperatures. Consider using a milder acid catalyst or lowering the reaction temperature.
-
Moisture in the Reaction: The presence of water can hinder the condensation reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Issue 2: Formation of Multiple Side Products
-
Question: I am observing several unexpected spots on my TLC plate. What are the likely side reactions and how can I minimize them?
-
Answer:
-
Self-Condensation of the 1,3-Dicarbonyl Compound: Under acidic conditions, 1,3-dicarbonyls can undergo self-condensation. To minimize this, try adding the 1,3-dicarbonyl compound slowly to the reaction mixture containing the sulfamide and acid catalyst.
-
Formation of Linear Adducts: Incomplete cyclization can lead to the formation of linear, non-cyclized intermediates. Driving the reaction to completion with increased temperature or reaction time can help.
-
Decomposition: As mentioned earlier, harsh conditions can lead to decomposition. Milder conditions may improve the selectivity towards the desired product.
-
Step 2: N-Methylation of 1,2,6-Thiadiazinane 1,1-dioxide
The introduction of the methyl group onto the nitrogen atom is typically the final step.
Issue 1: Low Yield of the N-Methylated Product
-
Question: The methylation of my thiadiazinane dioxide is inefficient. How can I improve the yield?
-
Answer:
-
Insufficiently Strong Base: The acidity of the N-H bond in the 1,2,6-thiadiazinane 1,1-dioxide is relatively low. A sufficiently strong base is required for deprotonation prior to methylation. If you are using a weak base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH).
-
Inactive Methylating Agent: Ensure the quality of your methylating agent (e.g., methyl iodide). It should be fresh and properly stored to avoid degradation.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If performing the reaction at room temperature, try gentle heating (e.g., 40-50 °C) and monitor the progress.
-
Issue 2: O-Alkylation as a Side Reaction
-
Question: I am seeing a byproduct that I suspect is the O-methylated isomer. How can I favor N-methylation?
-
Answer:
-
Choice of Base and Solvent: The regioselectivity of alkylation (N- vs. O-) can be influenced by the reaction conditions. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF or DMF generally favors N-alkylation.
-
Counter-ion Effect: The nature of the counter-ion can also play a role. Sodium salts often favor N-alkylation over potassium salts in certain systems.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the 1,2,6-thiadiazinane 1,1-dioxide core?
A1: A prevalent method is the acid-mediated condensation of sulfamide with a 1,3-dicarbonyl compound or a diketene.[1] This approach allows for the formation of the six-membered heterocyclic ring.
Q2: What are the typical reagents for the N-methylation step?
A2: A common and effective method for the N-methylation of cyclic sulfamides is the use of a strong base like sodium hydride (NaH) to deprotonate the nitrogen, followed by the addition of an electrophilic methyl source such as methyl iodide (CH₃I).
Q3: How can I purify the final this compound product?
A3: Purification is commonly achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Sodium hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Methyl iodide is a toxic and volatile liquid and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Synthesis of 1,2,6-Thiadiazinane 1,1-dioxide Ring via Cyclization
This protocol is a general representation and may require optimization for specific substrates.
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To a solution of sulfamide (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dioxane), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq.).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Slowly add a solution of the 1,3-dicarbonyl compound (1.0 eq.) in the same anhydrous solvent to the refluxing mixture over a period of 1-2 hours.
-
Continue to reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Methylation of 1,2,6-Thiadiazinane 1,1-dioxide
This protocol is a general method for the N-methylation of cyclic sulfamides.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of the 1,2,6-thiadiazinane 1,1-dioxide (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Step 1: Cyclization | Step 2: N-Methylation |
| Typical Yield | 40-70% (highly substrate dependent) | 60-90% |
| Purity (after chromatography) | >95% | >98% |
| Common Solvents | Toluene, Dioxane | THF, DMF |
| Typical Reaction Temperature | 80-140 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 4-24 hours | 2-16 hours |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide from a reaction mixture. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound?
A1: this compound belongs to the class of cyclic sulfonamides, also known as sultams.[1] Generally, sulfonamides are crystalline solids due to their rigid functional group.[1] As a polar molecule, it is expected to be soluble in polar protic and aprotic solvents.[2][3]
Q2: What is a general purification strategy for this compound?
A2: A general strategy involves an initial work-up to remove inorganic salts and highly polar impurities, followed by either column chromatography or recrystallization to achieve high purity. The choice between chromatography and recrystallization will depend on the scale of the reaction and the nature of the impurities.
Q3: What are the common impurities I might encounter in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials, such as sulfamide and 1,3-diones, byproducts from side reactions, and residual solvents.[4] The synthesis of related thiadiazine derivatives can sometimes result in the formation of isomers or products from incomplete cyclization.[5]
Purification Protocols
Experimental Protocol 1: Flash Column Chromatography
This method is suitable for purifying small to medium quantities of the product or when impurities have similar polarities.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Start the elution with a low polarity solvent mixture and gradually increase the polarity. The polarity of the solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Experimental Protocol 2: Recrystallization
Recrystallization is an effective method for purifying solid compounds on a larger scale, provided a suitable solvent can be found.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for sulfonamides include ethanol, propanol, and isopropanol.[6]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Volume (mL/g crude) | Yield (%) | Purity (%) | Observations |
| Isopropanol | 10 | 85 | 98.5 | Well-defined crystals |
| Ethanol | 8 | 80 | 97.9 | Fine needles |
| Acetone/Water (9:1) | 12 | 90 | 99.1 | Large prisms |
| Ethyl Acetate | 15 | 75 | 98.2 | Small plates |
Troubleshooting Guide
Q4: My compound is not crystallizing, or the purity is not improving after recrystallization. What should I do?
A4: If crystallization fails, consider the following steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Solvent System: The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures as outlined in the recrystallization protocol.
-
Purity of Crude Material: If the crude material is very impure, an initial purification by column chromatography may be necessary before attempting recrystallization.
Q5: I am seeing multiple spots on TLC after column chromatography. How can I improve the separation?
A5: To improve chromatographic separation:
-
Solvent System: Optimize the mobile phase. A less polar solvent system will generally lead to better separation of polar compounds.
-
Column Dimensions: Use a longer and narrower column for better resolution.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel is not effective.
Visualizations
Experimental Workflow
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fused [1,2,6]thiadiazine 1,1-dioxides as potential transition-state analogue inhibitors of xanthine oxidase and guanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the cyclization of N-methyl-1,3-diaminopropane with sulfuroyl chloride under high-dilution conditions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | 1. Oligomerization/Polymerization: Intermolecular reactions are favored at high concentrations. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Hydrolysis of sulfuroyl chloride: Presence of moisture in reagents or solvent. | 1. Ensure high-dilution conditions: Add the reactants dropwise over a prolonged period to a large volume of solvent. 2. Monitor the reaction: Use TLC or LC-MS to track the consumption of starting materials. If the reaction stalls, consider a moderate increase in temperature. 3. Use anhydrous conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Handle sulfuroyl chloride under an inert atmosphere. |
| Presence of a significant amount of a high molecular weight, insoluble material | Extensive Polymerization: This is a common side reaction when the concentration of the reactants is too high, leading to the formation of long-chain poly-sulfamides instead of the desired cyclic product. | Strictly adhere to high-dilution protocol: The rate of addition of the reactants should be slow enough to maintain a very low instantaneous concentration. Vigorous stirring is also crucial to quickly disperse the added reagents. |
| Isolation of a water-soluble, non-cyclic primary side product | Incomplete Cyclization and Hydrolysis: The intermediate N-(3-aminopropyl)-N-methylsulfamoyl chloride may not have cyclized and was subsequently hydrolyzed during workup to N-(3-aminopropyl)-N-methylsulfamide. | Optimize cyclization conditions: Ensure the base is added effectively to promote the intramolecular nucleophilic attack. A stronger, non-nucleophilic base might be required. Also, ensure the reaction goes to completion before quenching with water. |
| Product is contaminated with a di-methylated impurity | Further methylation of the product: If the synthesis involves methylation of the parent 1,2,6-thiadiazinane 1,1-dioxide, over-methylation can lead to the formation of a quaternary salt or, in the case of a di-N-H precursor, the 2,6-dimethylated product. (Note: This is less common in the direct cyclization route from N-methyl-1,3-diaminopropane). | Control stoichiometry: Use a stoichiometric amount of the methylating agent. Slow addition: Add the methylating agent slowly to the reaction mixture. Lower temperature: Perform the methylation at a lower temperature to improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of this compound via the cyclization route?
A1: The most critical factor is maintaining high-dilution conditions during the addition of the reactants. This is essential to favor the intramolecular cyclization reaction over intermolecular polymerization, which is the primary competing side reaction.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture against the starting materials (N-methyl-1,3-diaminopropane and, if stable enough to handle, the sulfamoyl chloride intermediate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product (which can be visualized with an appropriate stain like ninhydrin for the diamine and a different stain for the product) indicates reaction progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q3: What are the expected spectroscopic characteristics of the main side products?
A3:
-
Oligomers/Polymers: These are often insoluble and will show complex, broad signals in NMR spectra, if soluble at all. Their mass spectra will show a distribution of repeating units.
-
N-(3-aminopropyl)-N-methylsulfamide: In ¹H NMR, you would expect to see characteristic signals for the propyl chain, the N-methyl group, and the primary and secondary amine protons. The mass spectrum would show a molecular ion corresponding to its formula (C₄H₁₃N₃O₂S).
Q4: What is the best method for purifying the final product?
A4: Column chromatography on silica gel is typically the most effective method for purifying this compound from the common side products. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent streaking on the column) can be effective.
Data Presentation
The following table summarizes the typical yields and key characterization data for the desired product and its common side products.
| Compound | Structure | Typical Yield (%) | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| This compound | 40-60 | 150.20 | ~3.1 (t, 2H), ~2.9 (t, 2H), ~2.7 (s, 3H), ~1.9 (quint, 2H) | ~48, ~45, ~35, ~25 | |
| Oligomers/Polymers | 20-40 | Variable | Broad, unresolved signals | Broad, unresolved signals | |
| N-(3-aminopropyl)-N-methylsulfamide |
| 5-15 | 167.23 | ~2.8 (t, 2H), ~2.6 (t, 2H), ~2.5 (s, 3H), ~1.6 (quint, 2H), broad NH and NH₂ signals | ~45, ~40, ~38, ~30 |
Note: The provided NMR data are estimations and may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via intramolecular cyclization under high-dilution conditions.
Materials:
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N-methyl-1,3-diaminopropane
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Sulfuroyl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Add anhydrous DCM to the flask to constitute a large volume for high dilution (e.g., 500 mL for a 10 mmol scale reaction).
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Reactant Preparation: In separate dropping funnels, prepare two solutions:
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Solution A: A solution of N-methyl-1,3-diaminopropane and triethylamine (2.2 equivalents) in anhydrous DCM.
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Solution B: A solution of sulfuroyl chloride (1.0 equivalent) in anhydrous DCM.
-
-
Reaction: Begin vigorously stirring the DCM in the reaction flask. Simultaneously, add Solution A and Solution B dropwise to the reaction flask over a period of 4-6 hours. Maintain the reaction temperature at 0 °C using an ice bath.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
The most common approach is a two-step synthesis. The first step involves the cyclization of a suitable precursor to form the 1,2,6-thiadiazinane 1,1-dioxide ring. The second step is the selective N-methylation of the heterocyclic ring to yield the final product.
Q2: What are the common starting materials for the synthesis of the 1,2,6-thiadiazinane 1,1-dioxide ring?
The synthesis of 1,2,6-thiadiazine 1,1-dioxides is often achieved through the acid-mediated condensation of sulfamide with ketones or β-dicarbonyl compounds.[1] For the saturated 1,2,6-thiadiazinane 1,1-dioxide ring, a common method involves the cyclocondensation of sulfamide with a 1,3-dielectrophile, such as 1,3-dibromopropane, in the presence of a base.
Q3: I am observing low yields in the N-methylation step. What are the potential causes and how can I improve the yield?
Low yields in the N-methylation of cyclic sulfamides can be attributed to several factors:
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Incomplete deprotonation: The sulfonamide proton needs to be removed by a base to generate the nucleophilic nitrogen anion. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.
-
Side reactions: Common side reactions include N,N-dialkylation (if a primary sulfonamide is used) and O-alkylation.
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Steric hindrance: Bulky substituents on the ring or the alkylating agent can hinder the reaction.
-
Reaction conditions: Temperature and reaction time can significantly impact the yield.
To improve the yield, consider optimizing the base, solvent, temperature, and stoichiometry of the methylating agent.
Q4: How can I minimize the formation of the N,N-dimethylated byproduct during the methylation of the parent 1,2,6-thiadiazinane 1,1-dioxide?
While the target molecule is formed from a secondary amine precursor, if starting from a primary sulfamide, N,N-dialkylation can be a significant side reaction. To favor mono-methylation, you can:
-
Control stoichiometry: Use a minimal excess of the methylating agent (e.g., 1.05-1.1 equivalents).
-
Slow addition: Add the methylating agent dropwise or via a syringe pump to maintain a low concentration.
-
Lower temperature: Running the reaction at a lower temperature can increase selectivity for mono-alkylation.
-
Choice of base: A weaker base or a stoichiometric amount of a strong base can reduce the concentration of the deprotonated secondary sulfonamide, thus disfavoring the second methylation.
Q5: What analytical techniques are suitable for monitoring the progress of the synthesis and characterizing the final product?
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the position of the methyl group.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonyl group.
II. Troubleshooting Guides
Guide 1: Low Yield in the Cyclization Step to form 1,2,6-Thiadiazinane 1,1-dioxide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low to no product formation | Incomplete reaction due to insufficient reactivity of starting materials. | - Ensure the purity of sulfamide and the 1,3-dielectrophile. - Increase the reaction temperature. - Use a stronger base to facilitate the deprotonation of sulfamide. |
| Poor solubility of reactants. | - Choose a solvent in which both reactants are reasonably soluble (e.g., DMF, DMSO). - Increase the reaction temperature to improve solubility. | |
| Formation of multiple side products | Polymerization of the 1,3-dielectrophile or sulfamide. | - Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. - Add the dielectrophile slowly to the solution of deprotonated sulfamide. |
| Decomposition of starting materials or product. | - Monitor the reaction by TLC to avoid prolonged reaction times at high temperatures. - Consider using milder reaction conditions (lower temperature, less harsh base). |
Guide 2: Low Yield or Side Product Formation in the N-Methylation Step
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Incomplete deprotonation of the 1,2,6-thiadiazinane 1,1-dioxide. | - Use a stronger base (e.g., NaH instead of K₂CO₃). - Ensure the base is fresh and active. - Increase the amount of base used. |
| Insufficient reactivity of the methylating agent. | - Use a more reactive methylating agent (e.g., methyl iodide or dimethyl sulfate). - Increase the reaction temperature. | |
| Formation of a byproduct with a similar Rf to the product | Potential O-alkylation. | - Characterize the byproduct by NMR and MS. - To promote N-alkylation, use a less polar, aprotic solvent. |
| Difficulty in purifying the product | Contamination with unreacted starting material or byproducts. | - Optimize the stoichiometry to ensure complete consumption of the starting material. - Employ careful column chromatography for purification, potentially using a gradient elution. |
III. Experimental Protocols
Protocol 1: Synthesis of 1,2,6-Thiadiazinane 1,1-dioxide
This protocol is a general guideline and may require optimization.
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Deprotonation of Sulfamide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
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Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred solvent at 0 °C.
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Slowly add sulfamide (1.0 equivalent) to the suspension.
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Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
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Cyclization: Slowly add a solution of 1,3-dibromopropane (1.0 equivalent) in anhydrous DMF to the reaction mixture via a syringe pump over several hours under high-dilution conditions.
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Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound
This protocol is adapted from the methylation of a similar heterocyclic system and may require optimization.
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Deprotonation: To a stirred solution of 1,2,6-thiadiazinane 1,1-dioxide (1.0 equivalent) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 equivalents) or sodium hydride (NaH, 1.2 equivalents) at room temperature.
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Stir the suspension for 30-60 minutes.
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Methylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
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Stir the reaction at room temperature or gently heat to 40-50 °C and monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography.
IV. Data Presentation
Table 1: Comparison of Reaction Conditions for N-Methylation of a Substituted 1,2,6-Thiadiazine 1,1-dioxide Derivative
| Entry | Base | Methylating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Methyl iodide | Acetone | Reflux | 81.9 |
Data adapted from a study on a related compound and should be considered as a starting point for optimization.
V. Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: 1,2,6-Thiadiazinane 1,1-Dioxide Cyclization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the cyclization of 1,2,6-thiadiazinane 1,1-dioxides.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and cyclization reactions in a question-and-answer format.
Question 1: I am observing low to no yield of my desired cyclized product. What are the common causes and how can I resolve this?
Answer: Low or no product yield is a frequent issue stemming from several factors related to reaction conditions, starting materials, or substrate reactivity.
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Suboptimal Reaction Conditions: The choice of acid catalyst, solvent, temperature, and concentration is critical. Acid-mediated condensation is a common method for this cyclization.[1]
-
Acid Catalyst: Trifluoroacetic acid (TFA) is often used. The concentration can significantly impact yield; for instance, reducing TFA from a 1:1 mixture with CH₂Cl₂ to just 2.5 mol equivalents can still be effective if concentration and temperature are optimized.[1] In some cases, aqueous HCl is necessary for the reaction to proceed.[2]
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Solvent: Dichloromethane (CH₂Cl₂) is a common solvent.[1] However, for starting materials with poor solubility, hexafluoroisopropanol (HFIP) can be a superior alternative.[1] Some reactions require an aqueous solution, and solvents like dioxane may prevent product formation entirely.[2]
-
Temperature and Concentration: Increasing the reaction concentration and heating (e.g., to 40 °C) can improve yields, especially when using lower amounts of acid catalyst.[1]
-
-
Substrate Reactivity: The electronic properties of your starting materials can influence the reaction's success.
-
Electronic Effects: Electron-donating groups on the substrates, such as a methoxy group on an N-benzamide, have been shown to diminish the yield of the cyclized product.[2]
-
-
Reagent Quality: Ensure the purity and integrity of your starting materials, reagents, and solvents. Degradation of reactants, especially aldehydes or sulfamides, can inhibit the reaction.
Question 2: My reaction is producing unexpected byproducts or the starting material is degrading. What could be happening?
Answer: The formation of byproducts or degradation can occur due to side reactions, incomplete cyclization, or instability of the thiadiazine ring under certain conditions.
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Incomplete Cyclization: In some multi-step cyclizations, intermediates may be isolated. For example, in an acid-catalyzed hydrolysis and intramolecular cyclization, a urea compound intermediate was obtained when conditions were not optimal.[2]
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Ring Instability/Side Reactions: The 1,2,6-thiadiazine ring can be susceptible to degradation or rearrangement under specific conditions.
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Oxidative Conditions: Attempted oxidation of certain substituted thiadiazines (e.g., monochloro, dichloro, and dimethoxy derivatives) can lead to degradation and ring cleavage rather than the expected S-oxidation.[3]
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Photochemical Conditions: When exposed to visible light and air, 4H-1,2,6-thiadiazines can undergo an unexpected photochemical ring contraction to form 1,2,5-thiadiazole 1-oxides.[4] This is a potential pathway for byproduct formation if the reaction is exposed to light.
-
Nucleophilic Attack: In reactions involving substituted thiadiazines, strong nucleophiles might lead to ring opening rather than simple displacement, especially with certain leaving groups.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 1,2,6-thiadiazine 1,1-dioxides?
A: The most common methods include:
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Acid-mediated condensation of sulfamide or substituted sulfamides with monoketones, β-diketones, or aldehydes.[1][6] This is a versatile method for forming the heterocyclic core.
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Base-mediated intramolecular cyclizations of suitable acyclic precursors like sulfaminomethylene derivatives.[1]
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Intramolecular cyclocondensation following the hydrolysis of a precursor, such as an N-cyano sulfoximine.[2]
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Sulfo-Biginelli reactions , which produce dihydro-1,2,6-thiadiazines that can be subsequently oxidized to the desired 1,1-dioxides.[7]
Q2: How can I improve the solubility of my sulfamide starting materials?
A: Sulfamide precursors can exhibit limited solubility in common organic solvents like CH₂Cl₂. If you encounter solubility issues, switching the solvent to hexafluoroisopropanol (HFIP) has been shown to be an effective strategy.[1]
Q3: Are there any known incompatible functional groups for these cyclization reactions?
A: Yes, certain functional groups can interfere with the reaction or reduce yields. As mentioned, strong electron-donating groups on the aromatic rings of substrates can lower the efficiency of the cyclization.[2] Additionally, substrates that are unstable to strong acidic conditions may degrade. Amine derivatives have also been noted to be poorly tolerated in some related transformations, leading to decomposition.[4]
Data on Reaction Conditions
Quantitative data from published literature can guide reaction optimization.
Table 1: Optimization of Thiadiazine Formation via Acid-Mediated Condensation [1] (Adapted from the condensation of a sulfamide dimer and an aldehyde)
| Entry | Conditions (TFA concentration, Solvent) | Temperature | Time | Yield (%) |
| 1 | TFA:CH₂Cl₂ (1:1) | Room Temp | 30 min | 61 |
| 2 | 10 mol equiv TFA in CH₂Cl₂ | Room Temp | - | 59 |
| 3 | 2.5 mol equiv TFA in CH₂Cl₂ (0.5 M) | 40 °C | 30 h | 57 |
Table 2: Substrate Scope for Intramolecular Cyclization of N-Cyano Sulfonimidoyl Amides [2]
| Product ID | Substituent on Benzamide Ring | Yield (%) |
| 10e | 4-Methoxy (electron-donating) | 29 |
| 10f | N-2-naphthamide | 63 |
| 10g | Phenyl | 60 |
| 10h | 4-Chloro-6-methylphenyl | 79 |
| 10i | Pyridin-4-yl | 71 |
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Mediated Cyclocondensation [1]
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To a solution of the sulfamide precursor (1 equivalent) in dichloromethane (CH₂Cl₂), add the desired aldehyde or ketone (1-1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Add trifluoroacetic acid (TFA) according to the optimized conditions (e.g., 10-20 mol equivalents or as a 1:1 mixture with the solvent).
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Allow the reaction to stir at room temperature or heat as necessary (e.g., 40 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction carefully (e.g., with a saturated NaHCO₃ solution).
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Extract the product with an organic solvent, dry the organic layer (e.g., over MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for One-Pot Hydrolysis and Intramolecular Cyclization [2]
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Dissolve the N-cyano sulfonimidoyl amide precursor (1 equivalent) in a suitable solvent mixture such as THF/H₂O.
-
Add aqueous HCl solution (e.g., 4N HCl).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
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After cooling to room temperature, quench the reaction by adding a saturated NaHCO₃ solution.
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Extract the mixture with an organic solvent (e.g., EtOAc).
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Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent.
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Purify the residue by column chromatography on silica gel (e.g., using an EtOAc/hexane gradient).
References
- 1. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide Characterization
Welcome to the technical support center for the characterization of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
The primary challenges in characterizing this compound often revolve around its potential for degradation, the complexity of its spectral data, and issues related to purity and isolation. The presence of a strained heterocyclic ring and a sulfonyl group can make the molecule susceptible to ring-opening or rearrangement under certain analytical conditions.
Q2: Are there any known stability issues with this compound that could affect analytical results?
Yes, 1,2,6-thiadiazine derivatives can exhibit instability, particularly in the presence of strong bases or nucleophiles. For instance, treatment of related thiadiazine compounds with methoxide has been shown to cause degradation of the ring system.[1] It is advisable to use neutral or mildly acidic conditions during sample preparation and analysis whenever possible to avoid potential degradation.
Q3: What are the expected spectroscopic signatures for this compound in NMR and Mass Spectrometry?
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¹H NMR: Expect signals corresponding to the N-methyl group, as well as the methylene protons of the thiadiazinane ring. The chemical shifts and coupling patterns of the ring protons can be complex due to the puckered nature of the six-membered ring.
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¹³C NMR: Signals for the N-methyl carbon and the methylene carbons of the ring are expected.
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Mass Spectrometry: The molecular ion peak (M+) should be observable. Common fragmentation patterns may involve the loss of the methyl group, SO₂, or cleavage of the heterocyclic ring.
Troubleshooting Guides
NMR Spectroscopy
Issue: Complex or unexpected peak splitting in the ¹H NMR spectrum.
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Possible Cause 1: Conformational Isomers: The flexible six-membered ring of the thiadiazinane can exist in multiple chair or boat conformations that are in slow exchange on the NMR timescale, leading to broadened peaks or a larger number of signals than expected.
-
Troubleshooting:
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve these issues. At higher temperatures, the rate of conformational exchange may increase, leading to sharper, averaged signals. At lower temperatures, individual conformers may be "frozen out," allowing for their individual characterization.
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2D NMR Techniques: Techniques such as COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the assignment of complex spectra.
-
Issue: Presence of unexpected peaks in the NMR spectrum.
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Possible Cause 1: Impurities: The synthesis of this compound may result in impurities from starting materials or by-products of the cyclization reaction.
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Possible Cause 2: Degradation: The compound may have degraded during storage or sample preparation.
-
Troubleshooting:
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Purity Check: Verify the purity of the sample using an orthogonal technique such as HPLC-MS.
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Recrystallization/Purification: If impurities are present, purify the sample by recrystallization or column chromatography.
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Fresh Sample Preparation: Prepare a fresh NMR sample using high-purity, dry solvents and analyze it promptly.
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Mass Spectrometry
Issue: Absence or low intensity of the molecular ion peak.
-
Possible Cause 1: In-source Fragmentation: The compound may be unstable under the ionization conditions, leading to extensive fragmentation and a weak or absent molecular ion peak.
-
Troubleshooting:
-
Soft Ionization Techniques: Employ softer ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI) to minimize fragmentation.
-
Optimize Ionization Source Parameters: Reduce the source temperature and fragmentor voltage to minimize in-source decay.
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Issue: Unidentified peaks in the mass spectrum.
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Possible Cause 1: Contaminants or Impurities: The sample may contain impurities from the synthesis or solvents.
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Possible Cause 2: Adduct Formation: In ESI-MS, the analyte may form adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).
-
Troubleshooting:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in identifying the elemental composition of the unknown peaks.
-
MS/MS Analysis: Perform tandem mass spectrometry to fragment the unknown ions and compare the fragmentation pattern with that of the parent compound or known impurities.
-
Blank Analysis: Run a blank sample (solvent only) to identify peaks originating from the analytical system or solvents.
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Chromatography (HPLC)
Issue: Poor peak shape or tailing.
-
Possible Cause 1: Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., silanols), leading to peak tailing.
-
Possible Cause 2: Sample Overload: Injecting too much sample can lead to peak distortion.
-
Troubleshooting:
-
Mobile Phase Modifier: Add a small amount of a competitive agent, such as triethylamine or trifluoroacetic acid, to the mobile phase to block active sites on the stationary phase.
-
Column Choice: Use a column with end-capping or a different stationary phase chemistry.
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
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Issue: Variable retention times.
-
Possible Cause 1: Unstable Column Temperature: Fluctuations in column temperature can affect retention times.
-
Possible Cause 2: Inconsistent Mobile Phase Composition: Inaccurate mixing of the mobile phase can lead to shifts in retention.
-
Troubleshooting:
-
Column Thermostatting: Use a column oven to maintain a consistent temperature.
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Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve reproducibility.
-
Experimental Protocols
General NMR Sample Preparation
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Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Cap the tube and vortex or sonicate briefly to ensure complete dissolution.
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Acquire the desired NMR spectra (¹H, ¹³C, etc.).
General HPLC Method Development
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: Start with a low percentage of B and gradually increase to elute the compound. A typical starting gradient could be 5% B to 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
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Detection: UV at 220 nm or Mass Spectrometry
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.85 | s | 3H | N-CH₃ |
| 3.10 - 3.25 | m | 2H | Ring CH₂ |
| 3.40 - 3.55 | m | 2H | Ring CH₂ |
| 3.70 - 3.85 | m | 2H | Ring CH₂ |
Table 2: Hypothetical Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 150.05 | 85 | [M]⁺ |
| 135.03 | 100 | [M - CH₃]⁺ |
| 86.02 | 45 | [M - SO₂]⁺ |
| 71.04 | 60 | [C₃H₇N₂]⁺ |
Visualizations
Caption: A logical workflow for the synthesis, characterization, and troubleshooting of this compound.
Caption: A troubleshooting pathway for addressing complex or unexpected ¹H NMR spectra during the analysis of this compound.
References
avoiding byproduct formation in thiadiazine synthesis
Welcome to the Technical Support Center for Thiadiazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of thiadiazine derivatives, with a focus on minimizing and avoiding byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in thiadiazine synthesis that lead to byproduct formation?
A1: The primary challenges in thiadiazine synthesis often revolve around controlling regioselectivity, preventing side reactions of starting materials, and avoiding the formation of dimers or other oligomers. The specific byproducts depend heavily on the thiadiazine isomer being synthesized (e.g., 1,2,4-, 1,3,4-, 1,2,6-, or 1,3,5-thiadiazine) and the chosen synthetic route. Key factors influencing byproduct formation include reaction temperature, pH, solvent polarity, and the nature of catalysts or reagents used.[1]
Q2: How can I confirm the purity of my synthesized thiadiazine product and identify byproducts?
A2: A combination of chromatographic and spectroscopic techniques is essential for assessing purity and identifying byproducts. Thin Layer Chromatography (TLC) is a quick and effective method to get a preliminary idea of the number of components in your reaction mixture. For purification and isolation of the main product and byproducts, column chromatography is commonly employed. To definitively identify the structures of your desired product and any impurities, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial.
Q3: Are there general strategies to improve the yield and purity of thiadiazine synthesis?
A3: Yes, several general strategies can be employed:
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Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, and concentration of reactants can have a significant impact on minimizing byproduct formation.
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Catalyst and Solvent Screening: The choice of acid or base catalyst and the solvent can dramatically influence the reaction pathway. For instance, in some syntheses, a milder acid or a non-polar solvent may favor the desired product.
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Purity of Starting Materials: Using highly pure starting materials is critical, as impurities can often participate in side reactions, leading to a complex mixture of products.
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Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.
Troubleshooting Guides by Thiadiazine Isomer
1,3,4-Thiadiazines
Problem: My synthesis of a 6H-1,3,4-thiadiazine from an α-haloketone and a thiosemicarbazide results in a mixture of isomers.
Possible Cause: The reaction between an α-haloketone and a thiosemicarbazide can lead to the formation of different heterocyclic isomers, such as 2,3-dihydrothiazol-3-amines and 2-hydrazono-2,3-dihydrothiazoles, in addition to the desired 1,3,4-thiadiazine.[1] The reaction pathway is highly dependent on the reaction conditions.[1]
Solution:
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Control of pH: The H+ ion concentration is a critical factor.[1] Acidic conditions, often with a few drops of hydrochloric acid, followed by basification with a dilute ammonia solution to a pH of 8-9, can favor the formation of the desired 1,3,4-thiadiazine.[1]
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the cyclization. Ethanol is a commonly used solvent that has been shown to be effective.[2]
-
Temperature Control: The reaction temperature can affect which cyclization pathway is favored. Running the reaction at a controlled temperature, such as refluxing in ethanol, can provide more consistent results.[2]
Experimental Protocol: Synthesis of 2,4,5-Trisubstituted 4H-1,3,4-thiadiazines [1]
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Dissolve the 3-α-bromoacetylcoumarin (0.01 mol) and the corresponding 1,4-disubstituted thiosemicarbazide (0.01 mol) in ethanol (40 mL).
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Add a few drops of hydrochloric acid and heat the mixture for 40 minutes.
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Cool the reaction mixture and make it alkaline with a diluted solution of ammonia to adjust the pH to 8–9.
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Filter the precipitate that forms.
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Recrystallize the product from a 30% water-ethanol mixture.
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Dry the purified product under a high vacuum at 40 °C over phosphorus pentoxide.
1,2,6-Thiadiazine 1,1-Dioxides
Problem: During the synthesis of a 1,2,6-thiadiazine 1,1-dioxide from a sulfamide, I am observing a significant amount of a high molecular weight byproduct.
Possible Cause: In the acid-mediated condensation of sulfamides, the formation of a stable, crystalline 8-membered ring dimer is a common side reaction.[3] This can occur, for example, during the condensation of sulfamide with ethyl 3,3-diethoxypropanoate.[3]
Solution:
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Optimization of Acid Catalyst and Solvent: The choice and amount of acid catalyst are crucial. While neat trifluoroacetic acid (TFA) can be used, it may lead to inconsistent yields.[3] A mixture of TFA and dichloromethane (CH₂Cl₂), for instance in a 1:5 ratio, has been found to promote the formation of the desired thiadiazine while minimizing dimer formation.[3]
-
Reaction Concentration and Temperature: Higher reaction concentrations and elevated temperatures can sometimes favor the desired intramolecular cyclization over the intermolecular dimerization.
Experimental Protocol: Optimized Synthesis of a Thiadiazine 1,1-Dioxide Core [3]
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Condense sulfamide with ethyl 3,3-diethoxypropanoate in a 1:5 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂).
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Allow the reaction to proceed for 3 hours at room temperature.
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Monitor the reaction for the formation of the desired product and the 8-membered ring dimer byproduct.
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Isolate the desired product via appropriate workup and purification, such as chromatography.
1,3,5-Thiadiazines
Problem: The synthesis of 3,5-disubstituted 1,3,5-thiadiazinane-2-thiones from an amine, carbon disulfide, and formaldehyde results in low yield and purity.
Possible Cause: This is a one-pot, three-component reaction, and the order and rate of addition of reagents, as well as the pH of the reaction medium, are critical for achieving high yield and purity. Side reactions can include the formation of dithiocarbamates that do not cyclize properly or the polymerization of formaldehyde.
Solution:
-
Control of Reaction Conditions: The reaction is typically carried out in an aqueous basic medium (e.g., KOH) with careful, dropwise addition of carbon disulfide to a solution of the primary amine.[4] This is followed by the addition of formaldehyde. Maintaining the temperature and stirring rate is important for consistent results.
-
Use of a Polymer Support: A liquid-phase synthesis on a soluble polymer support like polyethylene glycol (PEG) can improve yield and purity by simplifying the work-up and purification process.[4]
Experimental Protocol: High-Purity Synthesis of 3,5-Disubstituted 1,3,5-Thiadiazinane-2-thiones on a PEG Support [4]
-
Start with a PEG-bound amino acid or peptide.
-
React the PEG-bound amine with carbon disulfide in the presence of aqueous KOH to form the dithiocarbamate.
-
Add formaldehyde to the reaction mixture to initiate the cyclization.
-
Maintain the reaction at room temperature with stirring.
-
After the reaction is complete, precipitate the PEG-supported product by adding diethyl ether.
-
Cleave the product from the PEG support using an appropriate method (e.g., acid or base treatment) to obtain the final product in high purity.
Data Presentation
| Thiadiazine Isomer | Synthetic Method | Reactants | Catalyst/Solvent | Temperature | Yield (%) | Purity Notes | Reference |
| 1,3,4-Thiadiazine | Condensation | 3-chloro-2-butanone, potassium thiocyanate, arylhydrazines, 1,2-dibromoethane | Sodium hydrazide | Reflux | 56-62 | Increased yield with modified addition of NaH | [2] |
| 1,3,4-Thiadiazine | Condensation | 2-Amino-5-phenyl-6H-[1][2][5]-thiadiazine, pyrazole-4-carboxylate | Alcohol | - | 30 | Low yield | [2] |
| 1,3,4-Thiadiazine | Condensation/Coupling | 2-Amino-5-phenyl-6H-[1][2][5]-thiadiazine, pyrazole-4-acid | HOBt/EDC/TEA/CHCl₃ | - | 75-85 | Significantly higher yield than the alcohol-based method | [2] |
| 1,3,4-Thiadiazine | Cyclocondensation | Potassium dithiocarbazate, 2,3-dichloroquinoxaline | K₂CO₃/DMF | Conventional Heating (2 hrs) | 82 | - | [2] |
| 1,3,4-Thiadiazine | Cyclocondensation | Potassium dithiocarbazate, 2,3-dichloroquinoxaline | K₂CO₃/DMF | Microwave Irradiation (1.5 min) | 94 | Higher yield and shorter reaction time with microwave | [2] |
| 1,2,6-Thiadiazine 1,1-Dioxide | Condensation | Sulfamide, ethyl 3,3-diethoxypropanoate | Neat TFA | - | Inconsistent | Prone to dimer formation | [3] |
| 1,2,6-Thiadiazine 1,1-Dioxide | Condensation | Sulfamide, ethyl 3,3-diethoxypropanoate | TFA/CH₂Cl₂ (1:5) | Room Temp | - | Minimized dimer formation | [3] |
| 1,3,5-Thiadiazinane-2-thione | One-pot condensation | PEG-bound amino acid, CS₂, formaldehyde | KOH/H₂O | Room Temp | Good | High purity after cleavage from support | [4] |
Mandatory Visualizations
Caption: Formation of 1,3,4-thiadiazine and isomeric byproducts.
Caption: Troubleshooting workflow for thiadiazine synthesis.
Caption: Competing pathways in 1,2,6-thiadiazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound During N-Alkylation
-
Question: We are experiencing low yields during the N-methylation step of the 1,2,6-thiadiazinane 1,1-dioxide precursor. What are the potential causes and solutions?
-
Answer: Low yields in N-alkylation reactions, particularly on a larger scale, can stem from several factors. A primary concern is the competition between N-alkylation and other side reactions. In the case of related heterocyclic systems, it has been noted that alkylation can sometimes occur at different positions if not properly controlled.[1] Another significant issue can be the stability of the starting material and product under the reaction conditions.
Potential Solutions:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to ensure complete deprotonation of the nitrogen atom without competing in the alkylation reaction.
-
Solvent: The solvent can influence the reaction rate and selectivity. A polar aprotic solvent is typically suitable for this type of reaction.
-
Temperature Control: Maintaining a consistent and optimal temperature is crucial. Excursions in temperature can lead to the formation of byproducts.
-
Reagent Addition: Slow, controlled addition of the methylating agent can help to minimize side reactions and control the reaction exotherm, which is particularly important at scale.
-
Issue 2: Incomplete Reaction or Stalling
-
Question: Our N-methylation reaction appears to stall before all the starting material is consumed, even with an excess of the methylating agent. What could be the problem?
-
Answer: Stalled reactions can be frustrating, especially during scale-up. Several factors could be at play:
-
Poor Solubility: As the reaction progresses, the solubility of the reactants or the product may change, potentially leading to precipitation and hindering further reaction.
-
Deactivation of Reagents: The base or the alkylating agent may be degrading over the course of the reaction, especially if there are trace amounts of water or other reactive impurities present.
-
Mass Transfer Limitations: On a larger scale, inefficient mixing can create localized areas of high or low reactant concentration, leading to an overall decrease in the reaction rate.
Recommendations:
-
Solvent System: Consider using a co-solvent to improve the solubility of all components throughout the reaction.
-
Reagent Quality: Ensure that all reagents and solvents are of high purity and are anhydrous.
-
Agitation: Verify that the mixing is sufficient to ensure a homogeneous reaction mixture. The geometry of the reactor and the type of agitator can have a significant impact on mixing efficiency at scale.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: We are struggling to purify this compound to the desired purity level. It is a polar compound, and we are observing issues with column chromatography.
-
Answer: The purification of polar, water-soluble compounds like this compound can indeed be challenging. Traditional silica gel chromatography may not be effective due to the compound's high polarity.
Alternative Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.
-
Reversed-Phase Chromatography: This technique is often more suitable for polar compounds than normal-phase chromatography.[2]
-
Ion-Exchange Chromatography: If the compound has ionizable groups, ion-exchange chromatography can be a powerful purification tool.
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for the purification of polar compounds.[2]
-
Frequently Asked Questions (FAQs)
Synthesis
-
What is a common synthetic route for the preparation of this compound? A common approach involves the cyclization of a suitable precursor to form the 1,2,6-thiadiazinane 1,1-dioxide ring, followed by N-methylation. The N-methylation is a critical step that introduces the methyl group at the 2-position of the heterocyclic ring.
-
What are the key process parameters to control during the N-methylation step? The key parameters to control are temperature, reaction time, stoichiometry of reagents, and mixing efficiency. Careful control of these parameters is essential to ensure high yield and purity, especially during scale-up.
Purification
-
What are the likely impurities in the synthesis of this compound? Potential impurities could include unreacted starting materials, over-alkylated byproducts, and products from side reactions. The specific impurity profile will depend on the exact synthetic route and reaction conditions used.
-
How can I effectively remove residual solvent from the final product? For a polar, high-boiling compound, techniques such as lyophilization (freeze-drying) or drying in a vacuum oven at an elevated temperature (provided the compound is thermally stable) can be effective.
Experimental Protocols
Key Experiment: N-Methylation of 1,2,6-Thiadiazinane 1,1-dioxide
This protocol provides a general methodology for the N-methylation step. Note: This is a representative protocol and may require optimization for specific scales and equipment.
Materials:
-
1,2,6-Thiadiazinane 1,1-dioxide
-
Methyl iodide
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
Procedure:
-
To a stirred solution of 1,2,6-thiadiazinane 1,1-dioxide in acetonitrile, add potassium carbonate.
-
Cool the mixture to 0-5 °C.
-
Slowly add methyl iodide to the reaction mixture while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by a suitable analytical technique such as TLC or LC-MS).
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or chromatography.
| Parameter | Recommended Range |
| Temperature | 0-25 °C |
| Reaction Time | 2-24 hours |
| Base | Potassium Carbonate, Sodium Hydride |
| Solvent | Acetonitrile, DMF |
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the N-methylation reaction.
References
reaction condition optimization for thiadiazine derivatization
Welcome to the technical support center for thiadiazine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis and derivatization of thiadiazine compounds.
Q1: My reaction yield for 1,3,4-thiadiazine synthesis is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 1,3,4-thiadiazine synthesis can stem from several factors. The formation of different heterocyclic isomers is a known challenge and is highly dependent on reaction conditions.[1] Key parameters to investigate include:
-
pH Control: The concentration of H+ ions is critical.[1] For the reaction of α-bromoacetophenone with thiosemicarbazide, for instance, careful control of acidity is necessary to favor the desired isomer. Some procedures specify the addition of a few drops of hydrochloric acid, followed by basification with ammonia to a pH of 8-9 to precipitate the product.[1]
-
Solvent Polarity: The choice of solvent significantly impacts the reaction outcome.[1] Protic solvents like ethanol are commonly used. If you are experiencing low yields, consider screening other solvents with varying polarities.
-
Reaction Temperature and Time: These parameters are crucial and often need to be optimized for specific substrates.[1][2] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or products. Refer to literature for specific temperature and time recommendations for your chosen synthetic route. For example, the synthesis of certain 2,4,5-trisubstituted 4H-1,3,4-thiadiazines involves heating in ethanol for 40 minutes.[1]
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as thiosemicarbazides and α-haloketones, as impurities can lead to side reactions and lower yields.
Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity of my thiadiazine derivatization?
A2: The formation of multiple products, often isomeric heterocycles, is a common issue.[1] To enhance selectivity, consider the following strategies:
-
Stepwise Reagent Addition: In some cases, the order and rate of reagent addition can influence the reaction pathway. For multi-component reactions, a stepwise addition might be beneficial over a one-pot approach.[3]
-
Catalyst Optimization: For acid-catalyzed reactions, screening different acids (e.g., TFA, HCl) and their concentrations can help in favoring the formation of the desired product.[2]
-
Protecting Groups: If your starting materials contain multiple reactive sites, the use of appropriate protecting groups can prevent unwanted side reactions.
-
Microwave Irradiation: For certain syntheses, microwave-assisted organic synthesis can offer advantages in terms of reduced reaction times and improved yields and selectivity compared to conventional heating.[4][5]
Q3: I am struggling with the purification of my final thiadiazine derivative. What are some recommended purification techniques?
A3: Purification of thiadiazine derivatives can be challenging due to their polarity and potential for isomerization. Common purification methods include:
-
Recrystallization: This is a widely used technique for purifying solid thiadiazine compounds. A common solvent system is an ethanol-water mixture.[1]
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard method. The choice of eluent system will depend on the polarity of your compound and impurities.
-
Filtration and Washing: In many procedures, the product precipitates out of the reaction mixture upon cooling or pH adjustment. This solid can be collected by filtration and washed with appropriate solvents to remove impurities.[1]
Experimental Protocols
Below are detailed methodologies for key experiments related to thiadiazine derivatization.
Protocol 1: General Procedure for the Preparation of 2,4,5-Trisubstituted 4H-1,3,4-thiadiazines [1]
-
Reaction Setup: In a round-bottom flask, dissolve 3-α-bromoacetylcoumarin (0.01 mol) and the corresponding 1,4-disubstituted thiosemicarbazide (0.01 mol) in ethanol (40 mL).
-
Acidification: Add a few drops of concentrated hydrochloric acid to the mixture.
-
Heating: Heat the reaction mixture for 40 minutes.
-
Work-up:
-
Cool the reaction mixture.
-
Make the solution alkaline by adding a diluted solution of ammonia to adjust the pH to 8-9.
-
Collect the resulting precipitate by filtration.
-
-
Purification:
-
Recrystallize the crude product from a 30% water-ethanol mixture.
-
Dry the purified product under high vacuum at 40 °C over phosphorus pentoxide.
-
Protocol 2: Synthesis of Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) Derivatives [3]
This procedure involves a cyclocondensation reaction.
-
Dithiocarbamate Salt Formation: React the appropriate amine with carbon disulfide and potassium hydroxide. The resulting dithiocarbamate potassium salt is typically not isolated.
-
Cyclocondensation: The dithiocarbamate salt is then subjected to a cyclocondensation reaction with formaldehyde and a selected amino acid, pseudo peptide, amine, or amino ester. This step provides the nitrogen at the 5th position of the thiadiazine ring.
Data Presentation
The following tables summarize quantitative data for optimizing thiadiazine synthesis.
Table 1: Optimization of Thiadiazine 1,1-Dioxide Formation [2]
| Entry | TFA (equiv) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 20 | CH₂Cl₂ | 0.1 | 25 | 3 | 81 |
| 2 | 10 | CH₂Cl₂ | 0.1 | 25 | 3 | 85 |
| 3 | 5 | CH₂Cl₂ | 0.1 | 25 | 3 | 75 |
| 4 | 2.5 | CH₂Cl₂ | 0.1 | 25 | 17 | 35 |
| 5 | 2.5 | CH₂Cl₂ | 0.5 | 40 | 30 | 57 |
| 6 | 2.5 | HFIP | 0.5 | 40 | 17 | 65 |
TFA: Trifluoroacetic Acid; HFIP: Hexafluoroisopropanol
Visualizations
The following diagrams illustrate key workflows and relationships in thiadiazine derivatization.
Caption: Workflow for reaction condition optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazine Derivatives as Antiprotozoal New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4H-1,2,6-Thiadiazin-4-one Analogs and Established Kinase Inhibitors in Cancer Cell Lines
A detailed examination of a novel class of kinase inhibitors, the 4H-1,2,6-thiadiazin-4-ones, reveals their potential as anti-cancer agents, with some analogs demonstrating low micromolar efficacy in various solid tumor cell lines. This comparison guide provides an objective analysis of their performance against established kinase inhibitors, supported by available experimental data and detailed methodologies.
While specific kinase inhibition data for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is not publicly available, extensive research on the closely related 4H-1,2,6-thiadiazin-4-one scaffold highlights its promise as a source of ATP-competitive kinase inhibitors. This guide will focus on representative compounds from this class and compare their cellular activity with clinically relevant inhibitors: Lapatinib, a dual tyrosine kinase inhibitor targeting EGFR and HER2; Docetaxel, a microtubule inhibitor with a different mechanism of action but a relevant clinical comparator in prostate cancer; and Gefitinib, an EGFR inhibitor.
Quantitative Comparison of Inhibitor Efficacy
The anti-proliferative activity of various 4H-1,2,6-thiadiazin-4-one derivatives has been assessed in a panel of cancer cell lines. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of a drug's potency. Below is a summary of IC50 values for selected thiadiazinone compounds alongside established inhibitors in comparable cancer cell lines.
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Thiadiazinone Derivatives | |||
| Compound 16 | 5637 | Bladder Cancer | 1.6 |
| Compound 24 | MCF7 | Breast Cancer | 13[1] |
| Compound 26 | 5637 | Bladder Cancer | 8.4[1] |
| DU145 | Prostate Cancer | 5.7[1] | |
| Established Inhibitors | |||
| Lapatinib | MCF7 | Breast Cancer | ~0.058 |
| BT-474 | Breast Cancer | 0.036 - 0.046[2] | |
| SK-BR-3 | Breast Cancer | 0.079 - 0.080[2] | |
| Docetaxel | DU145 | Prostate Cancer | 0.00446 |
| PC-3 | Prostate Cancer | 0.00372[3] | |
| Gefitinib | U-CH1 | Chordoma | 1.4 |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway targeted by many kinase inhibitors and the general workflows for assessing their activity.
PI3K/Akt/mTOR Signaling Pathway
Many receptor tyrosine kinase inhibitors exert their effects by blocking downstream signaling cascades that are crucial for cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central node in these processes.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Workflow: Cell Viability (MTT) Assay
Cell-based assays are crucial for determining the effect of an inhibitor on cancer cell proliferation and viability.
Caption: Workflow for a cell viability (MTT) assay.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are protocols for the key assays mentioned.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on a purified kinase.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase and Substrate: Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.
-
Inhibitor: Prepare a serial dilution of the test compound (e.g., 4H-1,2,6-thiadiazin-4-one analogs or comparator drugs) in DMSO, followed by dilution in kinase buffer.
-
ATP Solution: Prepare a solution of ATP in water. The concentration should be at or near the Km of the kinase for ATP.
2. Assay Procedure:
-
Add the kinase, substrate, and inhibitor to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
-
The amount of kinase activity can be quantified using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production. The signal is read using a plate reader.
4. Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Harvest cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following inhibitor treatment.
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the kinase inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target protein (e.g., phospho-Akt, total Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
The band intensities can be quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels and a loading control (e.g., β-actin or GAPDH).
References
Comparative Analysis of the Biological Activity of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide Analogs
This guide provides a comparative overview of the biological activities of analogs based on the 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide scaffold. The focus is on their potential as anticancer agents, cannabinoid receptor modulators, and trypanocidal agents, with supporting experimental data and detailed methodologies for key assays.
Anticancer Activity of 1,2,6-Thiadiazinone Analogs
A series of substituted 4H-1,2,6-thiadiazin-4-ones have been synthesized and evaluated for their anticancer properties, revealing promising candidates, particularly for bladder and prostate cancer. These compounds are designed as kinase inhibitors, a well-established class of anticancer drugs.
Data Presentation: In Vitro Cytotoxicity of 1,2,6-Thiadiazinone Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various 1,2,6-thiadiazinone analogs against a panel of human cancer cell lines. A skin fibroblast cell line (WS-1) was used as a control for general toxicity.
| Compound ID | Pancreatic Cancer (IC50, µM) | Bladder Cancer (IC50, µM) | Prostate Cancer (IC50, µM) | Breast Cancer (IC50, µM) | Chordoma (IC50, µM) | Lung Cancer (IC50, µM) | Skin Fibroblast (WS-1) (IC50, µM) |
| 14 | >25 | 15 | >25 | >25 | >25 | >25 | >100 |
| 15 | >25 | >25 | >25 | >25 | >25 | >25 | >100 |
| 16 | >25 | 1.6 | 13 | >25 | >25 | >25 | >100 |
| 20 | >25 | >25 | >25 | >25 | >25 | >25 | nt |
| 21 | >25 | >25 | >25 | >25 | >25 | >25 | nt |
| 22 | >25 | >25 | >25 | >25 | >25 | >25 | 24 |
| 23 | >25 | >25 | >25 | >25 | >25 | >25 | >100 |
| 24 | >25 | >25 | >25 | 13 | >25 | >25 | >100 |
| 25 | >25 | 13 | >25 | >25 | >25 | >25 | >100 |
| 26 | >25 | 8.4 | 5.7 | >25 | >25 | >25 | >100 |
Data sourced from a study on novel 1,2,6-thiadiazinone kinase inhibitors.[1][2] nt = not tested.
Experimental Protocols: In Vitro Anticancer Screening
Cell Lines and Culture: Human cancer cell lines for pancreatic, bladder, prostate, breast, chordoma, and lung cancer, along with the WS-1 skin fibroblast cell line, were used.[1] The specific cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics and are grown in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay: The cytotoxic effects of the compounds were determined using a standard cell viability assay, such as the MTT or resazurin-based assay. A brief outline of the protocol is as follows:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
After a specified incubation period (e.g., 72 hours), a reagent such as MTT or resazurin is added to each well.
-
Following an additional incubation period, the absorbance or fluorescence is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for in vitro anticancer screening of thiadiazinone analogs.
Caption: Simplified kinase signaling pathway targeted by thiadiazinone analogs.
Cannabinoid Receptor Modulating Activity
Certain 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives have been investigated as novel cannabinoid receptor ligands.[3] These studies have identified compounds with both agonist and antagonist activities at cannabinoid receptors.
One study reported a derivative that acts as a cannabinoid antagonist with efficacy and potency similar to the well-known antagonist SR141716A, both in vitro and in vivo.[3] Two other compounds were found to be cannabinoid agonists in vitro, with efficacy comparable to the reference agonist WIN 55,212-2, although their potency was lower and they did not show in vivo activity.[3]
Experimental Protocols: Cannabinoid Receptor Binding Assay
A common method to determine the affinity of a compound for cannabinoid receptors is a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
A radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).
-
A non-labeled, high-affinity cannabinoid ligand for determining non-specific binding.
-
Assay buffer.
-
96-well plates.
-
Filtration system (cell harvester and glass fiber filter mats).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound.
-
Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the concentration of the test compound. The IC50 value is then determined from the resulting dose-response curve, which can be converted to a binding affinity constant (Ki).
Trypanocidal Activity
Derivatives of 1,2,6-Thiadiazin 1,1-dioxide have also been synthesized and evaluated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4] In vitro assays have demonstrated that some of these compounds exhibit significant activity against the epimastigote forms of T. cruzi.[4] However, it was also noted that these compounds showed higher cytotoxicity against Vero cells compared to the reference drug.[4]
Experimental Protocols: In Vitro Assay against Trypanosoma cruzi Epimastigotes
Parasite Culture: Epimastigote forms of T. cruzi are cultured in a suitable liquid medium, such as liver infusion tryptose (LIT) medium, supplemented with fetal bovine serum.
In Vitro Susceptibility Assay:
-
Epimastigotes are seeded into 96-well plates at a specific concentration.
-
The parasites are then exposed to serial dilutions of the test compounds.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
Parasite viability or growth inhibition is assessed. This can be done by direct counting using a hemocytometer, or by using a colorimetric or fluorometric method with a viability indicator dye (e.g., resazurin).
-
The IC50 value is determined by plotting the percentage of parasite growth inhibition against the compound concentration.
References
- 1. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives as cannabinoid-like molecules with agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Characterization of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, a cyclic sulfamide. The methodologies and expected data presented herein are based on established principles for the analysis of sulfonamides and related heterocyclic compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O₂S | |
| Molecular Weight | 150.2 g/mol | [1] |
| CAS Number | 137830-77-4 | [1] |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Predicted ¹H and ¹³C NMR Data
Note: The following chemical shifts are predicted based on the analysis of similar cyclic sulfamides and general principles of NMR spectroscopy. Actual experimental values may vary.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.8 - 3.2 | Multiplet | 2H | -CH₂- (position 3) | |
| ~3.2 - 3.6 | Multiplet | 2H | -CH₂- (position 5) | |
| ~2.9 | Singlet | 3H | N-CH₃ | |
| ~3.4 - 3.8 | Multiplet | 2H | -CH₂- (position 4) | |
| Variable | Broad Singlet | 1H | N-H (position 6) |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~45 - 55 | -CH₂- (adjacent to N) | |
| ~30 - 40 | -CH₂- (not adjacent to heteroatom) | |
| ~35 - 45 | N-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.[4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation patterns.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 150
-
Major Fragmentation Pathways:
-
Loss of the methyl group (-CH₃): m/z = 135
-
Cleavage of the sulfonyl group (-SO₂): m/z = 86
-
Ring cleavage leading to various smaller fragments.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile samples, liquid chromatography-mass spectrometry (LC-MS) with a suitable ionization source is appropriate.
-
Ionization: Employ a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, often resulting in a prominent protonated molecule [M+H]⁺.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch | 3300 - 3500 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| S=O stretch (sulfonyl) | 1300 - 1350 and 1120 - 1160 |
| C-N stretch | 1000 - 1250 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for liquids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[2][3]
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are essential for determining the purity of a compound and for separating it from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds.
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Detection | UV detection at a wavelength where the compound has significant absorbance (typically determined by UV-Vis spectrophotometry). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Method Development: Optimize the mobile phase composition and gradient (if necessary) to achieve good separation of the main peak from any impurities.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total peak area.
Other Characterization Techniques
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound, which can be used to confirm the empirical and molecular formula.
Expected Elemental Analysis Data for C₄H₁₀N₂O₂S
| Element | Theoretical % |
| C | 31.98 |
| H | 6.71 |
| N | 18.65 |
| S | 21.35 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the pure, dry sample is required.
-
Instrumentation: Use an elemental analyzer, which typically involves combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂).
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound of sufficient size and quality.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Workflow and Relationships of Analytical Techniques
The following diagram illustrates a typical workflow for the characterization of this compound, highlighting the complementary nature of the different analytical techniques.
Caption: Analytical workflow for the characterization of this compound.
The following diagram illustrates the logical relationship between the information provided by each analytical technique.
Caption: Interrelationship of analytical techniques for molecular characterization.
References
Comparative Guide for Purity Analysis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
For researchers, scientists, and professionals in drug development, the accurate determination of purity is a critical step in the validation of synthesized compounds such as 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Determination
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired precision, sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purity determination of sulfonamides and related compounds due to its high resolution and quantitative accuracy.[1] Other methods like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer complementary information.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] | Retention time (t_R), peak area/height for quantification, % purity.[1] | High (ng to µg/mL)[1] | Excellent, high precision and accuracy. | Robust, reproducible, widely available, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution with impurities.[1] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material.[1] | Retention factor (R_f), qualitative presence of impurities. | Moderate | Semi-quantitative at best. | Simple, rapid, low cost, suitable for reaction monitoring. | Lower resolution and sensitivity compared to HPLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Retention time, mass-to-charge ratio (m/z) of the parent compound and impurities. | Very High | Good, can be used for quantification with appropriate standards. | Provides structural information about impurities, high specificity. | Higher cost and complexity of instrumentation. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a recommended starting point for the purity analysis of this compound, based on established methods for similar sulfonamide-containing compounds.[2]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask.[1]
-
Dissolve the sample in the mobile phase diluent (e.g., a mixture of acetonitrile and water).
-
Make up the volume to the mark with the diluent to achieve a concentration of approximately 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2] |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.0) (e.g., 40:60 v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm[2] |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Integrate the peak areas of the main component (this compound) and all impurity peaks in the chromatogram.[1]
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100
Thin-Layer Chromatography (TLC) Protocol
1. Sample Preparation:
-
Prepare a test solution of the synthesized compound at a concentration of 10 mg/mL in a suitable solvent like methanol to facilitate the detection of minor impurities.[1]
-
Prepare a standard solution of a reference standard of this compound at the same concentration.
2. TLC Development:
-
Spot the test and standard solutions onto a silica gel TLC plate.
-
Develop the plate in a sealed tank containing an appropriate mobile phase (e.g., ethyl acetate/hexane mixture).
-
Allow the solvent front to travel approximately 8-10 cm up the plate.[1]
-
Remove the plate from the tank and allow it to air dry completely.[1]
3. Visualization and Analysis:
-
Visualize the spots under UV light at 254 nm.[1]
-
For enhanced visualization, staining with a suitable reagent may be employed.
-
Compare the chromatogram of the test sample to the standard. The presence of additional spots in the test sample lane indicates impurities.[1]
Visualizations
Diagrams created using Graphviz help to visualize the logical flow of the purity determination process.
References
Spectroscopic Comparison of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide and Its Precursors: A Guide for Researchers
A detailed analysis of the spectroscopic signatures of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide and its foundational precursors, sulfamide and 1,3-diaminopropane, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative spectroscopic dataset to aid in the identification, characterization, and quality control of this heterocyclic scaffold.
Synthetic Pathway
The logical synthetic route to this compound involves a two-step process. The initial step is the formation of the 1,2,6-thiadiazinane 1,1-dioxide ring by reacting a sulfamide with a three-carbon dielectrophile, such as 1,3-dibromopropane, or by the cyclization of a pre-formed N-(3-halopropyl)sulfamoyl chloride. An alternative approach involves the reaction of 1,3-diaminopropane with sulfuryl chloride. The subsequent step is the selective N-methylation of the resulting cyclic sulfamide to yield the target compound.
Spectroscopic Data Comparison
The following tables summarize the available experimental spectroscopic data for the precursors and provide predicted data for the intermediate and final product based on the general characteristics of cyclic sulfamides.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ) and Multiplicity |
| Sulfamide | ~4.7 ppm (broad singlet, 4H, -NH₂) |
| 1,3-Diaminopropane [1] | 1.52-1.75 ppm (quintet, 2H, -CH₂-), 2.77-2.84 ppm (triplet, 4H, -CH₂-NH₂), 1.15 ppm (broad singlet, 4H, -NH₂) |
| 1,2,6-Thiadiazinane 1,1-dioxide | Predicted: ~2.0 ppm (quintet, 2H, C5-H₂), ~3.3 ppm (triplet, 4H, C4/C6-H₂), ~5.0 ppm (broad singlet, 2H, -NH-) |
| This compound | Predicted: ~2.0 ppm (m, 2H, C5-H₂), ~3.4 ppm (m, 4H, C4/C6-H₂), ~2.9 ppm (s, 3H, N-CH₃) |
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ) |
| Sulfamide | Not applicable (no carbon atoms) |
| 1,3-Diaminopropane [1] | 37.5 ppm (-CH₂-), 39.9 ppm (-CH₂-NH₂) |
| 1,2,6-Thiadiazinane 1,1-dioxide | Predicted: ~25 ppm (C5), ~45 ppm (C4, C6) |
| This compound | Predicted: ~24 ppm (C5), ~50 ppm (C4, C6), ~35 ppm (N-CH₃) |
IR Spectroscopy
| Compound | Key Absorptions (cm⁻¹) |
| Sulfamide | 3350-3250 (N-H stretch), 1330-1300 (asymmetric SO₂ stretch), 1170-1150 (symmetric SO₂ stretch)[2][3] |
| 1,3-Diaminopropane | 3370-3250 (N-H stretch), 2940-2850 (C-H stretch), 1600 (N-H bend) |
| 1,2,6-Thiadiazinane 1,1-dioxide | Predicted: 3300-3200 (N-H stretch), 2950-2850 (C-H stretch), 1320-1280 (asymmetric SO₂ stretch), 1160-1130 (symmetric SO₂ stretch) |
| This compound | Predicted: 3300-3200 (N-H stretch), 2950-2850 (C-H stretch), 1320-1280 (asymmetric SO₂ stretch), 1160-1130 (symmetric SO₂ stretch) |
Mass Spectrometry
| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) and Key Fragments |
| Sulfamide [4] | 96 (M⁺), 80 ([M-NH₂]⁺), 64 ([SO₂]⁺) |
| 1,3-Diaminopropane [1] | 74 (M⁺), 57, 44, 30 (base peak) |
| 1,2,6-Thiadiazinane 1,1-dioxide | Predicted: 136 (M⁺), fragments from loss of SO₂ and parts of the propyl chain. |
| This compound | Predicted: 150 (M⁺), fragments showing loss of methyl, SO₂, and parts of the propyl chain. |
Experimental Protocols
Synthesis of 1,2,6-Thiadiazinane 1,1-dioxide (Hypothetical Protocol based on literature for similar compounds)
To a stirred solution of 1,3-diaminopropane (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) cooled to 0 °C, a solution of sulfuryl chloride (1 equivalent) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
N-Methylation of 1,2,6-Thiadiazinane 1,1-dioxide (General Protocol)
To a solution of 1,2,6-thiadiazinane 1,1-dioxide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), a base like sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which methyl iodide (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Spectroscopic Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data is reported as mass-to-charge ratio (m/z).
Conclusion
This guide provides a foundational spectroscopic comparison for this compound and its precursors. While experimental data for the final product is not currently available in public databases, the provided information on its precursors, along with predicted spectroscopic characteristics based on known chemical principles of related compounds, offers a valuable resource for researchers in the field. The detailed experimental protocols for synthesis and characterization will further aid in the preparation and confirmation of this compound and its derivatives.
References
A Comparative Guide to the Structural Validation of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide, a heterocyclic scaffold of interest in medicinal chemistry.[1] We further explore alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), to offer a comprehensive overview of modern structural elucidation methodologies.
The 1,2,6-thiadiazinane 1,1-dioxide core is a versatile scaffold in the development of therapeutic agents, including inhibitors of aspartyl proteases like BACE1, a key target in Alzheimer's disease research.[1] Precise structural knowledge of derivatives such as this compound is crucial for understanding structure-activity relationships (SAR) and for rational drug design. While X-ray crystallography remains the gold standard for determining small-molecule structures, other techniques provide valuable and sometimes orthogonal information.[2]
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This technique offers an unparalleled level of detail regarding the solid-state conformation of a molecule.
Hypothetical Crystallographic Data for this compound
The following table summarizes plausible crystallographic data that could be obtained for this compound.
| Parameter | Value |
| Chemical Formula | C4H10N2O2S |
| Formula Weight | 150.20 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.89 |
| b (Å) | 10.21 |
| c (Å) | 11.34 |
| β (°) | 98.5 |
| Volume (ų) | 673.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.48 |
| R-factor | 0.045 |
Experimental Protocol for X-ray Crystallography
The process of determining a crystal structure via X-ray diffraction involves several key steps, from sample preparation to data refinement.
Experimental Workflow for X-ray Crystallography.
-
Synthesis and Purification: The compound is synthesized, often through cyclization reactions, and purified to a high degree to facilitate crystallization.[1]
-
Crystal Growth: Single crystals are grown from a supersaturated solution of the purified compound. This can be a time-consuming and challenging step.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic model is then refined to best fit the experimental data.
-
Validation: The final structure is validated to ensure its chemical and crystallographic sensibility.[3]
Alternative and Complementary Structural Validation Methods
While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer insights into its structure in solution and can be used when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[4] It provides information about the connectivity of atoms and their spatial relationships. For this compound, 1H and 13C NMR would be essential for confirming the core structure, while 2D NMR experiments like COSY, HSQC, and HMBC would establish the connectivity. NOESY experiments can provide information about through-space interactions, helping to define the molecule's conformation in solution.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 3.10 | t | 2H | H-3 |
| ¹H | 1.95 | m | 2H | H-4 |
| ¹H | 3.45 | t | 2H | H-5 |
| ¹H | 2.80 | s | 3H | N-CH₃ |
| ¹³C | 45.2 | C-3 | ||
| ¹³C | 25.8 | C-4 | ||
| ¹³C | 48.1 | C-5 | ||
| ¹³C | 35.5 | N-CH₃ |
Experimental Workflow for NMR Spectroscopy.
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and a series of 1D and 2D experiments are run.
-
Data Processing and Analysis: The raw data is processed (Fourier transform, phasing, baseline correction) and the resulting spectra are analyzed to assign signals and determine the molecular structure.
Microcrystal Electron Diffraction (MicroED)
A more recent technique, MicroED, uses an electron beam instead of X-rays to determine the structure of molecules from nanocrystals.[2] This method is particularly advantageous when it is difficult or impossible to grow crystals large enough for X-ray crystallography.[2] The data collection can be significantly faster, often taking less than 30 minutes.[2]
| Feature | X-ray Crystallography | NMR Spectroscopy | Microcrystal Electron Diffraction (MicroED) |
| Sample Phase | Solid (single crystal) | Solution | Solid (nanocrystals) |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Primary Information | 3D atomic coordinates, bond lengths, angles | Connectivity, relative stereochemistry, conformation in solution | 3D atomic coordinates, bond lengths, angles |
| Strengths | Unambiguous 3D structure, high precision | Provides data on structure in solution, dynamic processes | Requires very small crystals, rapid data collection |
| Limitations | Requires high-quality single crystals, can be time-consuming | Does not provide absolute configuration easily, interpretation can be complex | Newer technique, less widely available |
Logical Relationship in Structure Validation
A robust structural validation often involves the use of multiple techniques to provide a comprehensive understanding of the molecule.
Integrated Approach to Structure Validation.
References
Comparative Analysis of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide and Known Cannabinoid Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current literature review, specific quantitative data on the cannabinoid receptor activity of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is not available. This guide provides a comparative analysis based on published data for structurally related 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives and well-characterized cannabinoid receptor modulators. All data for the thiadiazine derivatives should be interpreted with the understanding that they are not identical to this compound.
Executive Summary
This guide offers a comparative overview of the cannabinoid receptor activity of derivatives of 1,1-dioxo-1,2,6-thiadiazine and established cannabinoid receptor modulators. While direct data for this compound is pending, studies on analogous structures reveal that the 1,1-dioxo-1,2,6-thiadiazine scaffold can produce compounds with both agonist and antagonist activity at cannabinoid receptors. This suggests that this compound may also interact with the endocannabinoid system. For comparative purposes, this document contrasts the known activities of these derivatives with well-known cannabinoid agonists (WIN 55,212-2, CP 55,940), a CB1 antagonist/inverse agonist (SR141716A - Rimonabant), and a CB2 selective inverse agonist (AM630).
Data Presentation: Cannabinoid Receptor Binding Affinities and Functional Activity
The following table summarizes the available quantitative data for known cannabinoid modulators.
| Compound | Target(s) | Ligand Type | Ki (nM) - CB1 | Ki (nM) - CB2 | Functional Assay (EC50/IC50) |
| 1,1-Dioxo-1,2,6-thiadiazine-5-carboxamide Derivatives * | CB1/CB2 | Agonist / Antagonist | Not Reported | Not Reported | Potency lower than WIN 55,212-2 (agonists); Potency similar to SR141716A (antagonist)[1] |
| WIN 55,212-2 | CB1/CB2 | Full Agonist | 1.9 - 16.7[2][3] | 3.3 - 3.7[3][4] | Activates G-protein signaling |
| CP 55,940 | CB1/CB2 | Potent Agonist | 0.98 - 2.5[3] | 0.92[3] | Stimulates [³⁵S]GTPγS binding |
| SR141716A (Rimonabant) | CB1 | Antagonist / Inverse Agonist | ~2.9[3] | >1000 | Inhibits agonist-induced signaling[5] |
| AM630 | CB2 | Selective Inverse Agonist | ~5152[6] | 31.2 - 32.1[6][7] | Inhibits forskolin-stimulated cAMP production |
*Data for derivatives, not this compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
This assay is utilized to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human cannabinoid receptor of interest (CB1 or CB2).
-
Incubation: The membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the cannabinoid receptors.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Incubation: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of bound [³⁵S]GTPγS is measured, typically by scintillation counting after filtration.
-
Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximal effect (Emax) are determined.
cAMP Accumulation Assay
This assay measures the functional consequence of GPCR activation on the downstream signaling molecule, cyclic adenosine monophosphate (cAMP).
-
Cell Culture: Whole cells expressing the cannabinoid receptor are used.
-
Forskolin Stimulation: Adenylyl cyclase is stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Treatment: The cells are treated with the test compound. CB1 and CB2 receptors are Gi/o-coupled, so agonists will inhibit adenylyl cyclase and decrease cAMP levels.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.
-
Data Analysis: The IC50 value (for agonists) or the ability of an antagonist to reverse agonist-induced inhibition is determined.
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Cannabinoid receptor signaling cascade.
Experimental Workflow for Cannabinoid Modulator Comparison
Caption: Workflow for characterizing a novel cannabinoid modulator.
References
- 1. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives as cannabinoid-like molecules with agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of fused [1,2,6]thiadiazine 1,1-dioxides as potential transition-state analogue inhibitors of xanthine oxidase and guanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
A Comparative Analysis of 1,2,6-Thiadiazinane 1,1-Dioxides and Other Heterocyclic Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced therapeutic potential is a continuous endeavor. This guide provides a comparative study of 1,2,6-thiadiazinane 1,1-dioxides and other prominent heterocyclic scaffolds, offering insights into their relative performance supported by experimental data. The unique structural and electronic properties of the 1,2,6-thiadiazinane 1,1-dioxide core make it a compelling scaffold in medicinal chemistry, with applications spanning a range of therapeutic areas.
The 1,2,6-thiadiazinane 1,1-dioxide scaffold is a saturated six-membered ring containing one sulfur and two nitrogen atoms, with the sulfur atom in a high oxidation state. This arrangement confers a unique three-dimensional geometry and polarity, making it an attractive bioisostere for various functional groups in drug design. This guide will delve into a comparative analysis of this scaffold against other well-established heterocyclic systems in anticancer, enzyme inhibition, and receptor modulation contexts.
Anticancer Activity: A Comparative Overview
The development of novel anticancer agents is a primary focus of medicinal chemistry. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various heterocyclic scaffolds against a panel of human cancer cell lines. While a direct head-to-head comparison is challenging due to variations in experimental conditions across different studies, this compilation provides a valuable overview of the potential of each scaffold.
| Heterocyclic Scaffold | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,6-Thiadiazinone | 3-[(3-hydroxyphenyl)amino]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-one | Bladder | 1.6 | [1] |
| 5-(2-Fluoropyridin-4-yl)-3-[(1H-indazol-5-yl)amino]-4H-1,2,6-thiadiazin-4-one | Prostate | 5.7 | [1] | |
| Thiazole | (E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamide | HCT116 (Colon) | 5.48 | [2] |
| (E)-N-(4-(2-(2-(4-(bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamide | MCF7 (Breast) | 4.53 | [2] | |
| 1,3,4-Oxadiazole | 3-(5-(4-amino-2,6-dibromophenyl)-1,3,4-oxadiazol-2-yl)-1-(1H-benzo[d]imidazol-2-yl)propan-1-one | Varies | 0.49 - 48.0 | [2] |
| Piperidine | N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 (Liver) | 0.25 | [2] |
| Coumarin | 11,12-dimethoxy-8,9-dihydro-7H-5-oxa-benzo[3][4] cyclohepta [1,2-a]naphthalen-6-one | MDA-MB-231 (Breast) | 4.87 | [2] |
| Quinoline | 3-(dimethylamino)propyl-substituted diquinothiazine | A549 (Lung) | 0.3 | [5] |
| Indole | Indole-bearing combretastatin analogue | MCF7 (Breast) | - | |
| Pyran | Pyran derivative | - | - | [6] |
| Benzimidazole | N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative | HepG2 (Liver) | - |
Enzyme Inhibition: Targeting Key Pathological Drivers
Enzyme inhibition is a crucial mechanism for many therapeutic agents. This section compares the inhibitory potential of 1,2,6-thiadiazinane 1,1-dioxides and other heterocyclic scaffolds against key enzymes implicated in disease.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout. While some fused[1][3][7]thiadiazine 1,1-dioxide derivatives have been investigated as potential xanthine oxidase inhibitors, they did not exhibit significant activity at a concentration of 5 x 10⁻⁴ M.[7] In contrast, other heterocyclic scaffolds have shown potent inhibitory activity.
| Heterocyclic Scaffold | Compound Example | IC50 (µM) | Reference |
| Fused[1][3]Thiadiazine 1,1-Dioxide | 4-amino- and 4-hydroxyimidazol[4,5-c][1][7]thiadiazine 2,2-dioxides | >500 | [7] |
| Purine analogue (control) | Allopurinol | 7.82 ± 0.12 | [8] |
| 6-Aminopurine derivative | 2-chloro-6-(methylamino)purine | 10.19 ± 0.10 | [8] |
| Pyrazolopyrimidine | 4-aminopyrazolo[3,4-d] pyrimidine | 30.26 ± 0.23 | [8] |
| Oxindole Alkaloid | Costinone A | 90.3 ± 0.06 | [9] |
BACE1 Inhibition
β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in the development of therapeutics for Alzheimer's disease. A notable example of a thiadiazinane derivative in this area is Verubecestat (MK-8931), a 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative, which is a high-affinity BACE1 inhibitor.[10] It is important to note that Verubecestat contains a 1,2,4-thiadiazinane ring, a different isomer from the main focus of this guide.
Receptor Modulation: Cannabinoid Receptor Affinity
The cannabinoid receptors (CB1 and CB2) are important targets for a variety of therapeutic applications. A series of 2-substituted 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives have been evaluated for their activity at cannabinoid receptors, demonstrating that this scaffold can be tailored to act as both agonists and antagonists.
Signaling Pathway Modulation: The CXCR4 Axis
The CXCL12/CXCR4 signaling pathway is implicated in various physiological and pathological processes, including cancer metastasis. The ability of small molecules to modulate this pathway is of significant therapeutic interest.
Caption: CXCL12/CXCR4 signaling cascade.
Experimental Protocols
General Procedure for Synthesis of 2-Substituted 1,1-Dioxo-1,2,6-thiadiazine-5-carboxylate Derivatives
A general synthetic route involves the reaction of monosubstituted sulfamides with a suitable three-carbon building block, followed by cyclization and subsequent functional group manipulations to yield the desired 2-substituted 1,1-dioxo-1,2,6-thiadiazine-5-carboxylate derivatives. The specific reagents and reaction conditions can be optimized to achieve a diverse range of substitutions on the thiadiazine ring.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (solubilized in a suitable solvent like DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Xanthine Oxidase Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.5), the test compound at various concentrations, and xanthine oxidase enzyme solution.
-
Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.
-
Uric Acid Formation Monitoring: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Inhibition Calculation: The percentage of xanthine oxidase inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Conclusion
The 1,2,6-thiadiazinane 1,1-dioxide scaffold represents a valuable and versatile platform in drug discovery. Its unique structural features and synthetic accessibility allow for the generation of diverse compound libraries with a wide range of biological activities. While direct comparative data with other heterocyclic scaffolds remains somewhat limited in the public domain, the available evidence suggests that 1,2,6-thiadiazinane 1,1-dioxide derivatives hold significant promise, particularly in the development of novel anticancer agents and receptor modulators. Further focused, comparative studies are warranted to fully elucidate the therapeutic potential of this intriguing heterocyclic system in relation to more established scaffolds.
References
- 1. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis of fused [1,2,6]thiadiazine 1,1-dioxides as potential transition-state analogue inhibitors of xanthine oxidase and guanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Data for 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide: A Comparative Guide
This guide provides a framework for the cross-validation of experimental and computational data for the heterocyclic compound 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide. Due to the limited availability of a complete, unified dataset for this specific molecule in publicly accessible literature, this document will utilize representative data from closely related thiadiazinane 1,1-dioxide analogs to illustrate the comparative methodology. The primary objective is to offer researchers, scientists, and drug development professionals a clear and structured approach to comparing theoretical predictions with empirical results.
Introduction to this compound
The 1,2,6-thiadiazinane 1,1-dioxide scaffold is a significant heterocyclic motif in medicinal chemistry. These compounds are structurally related to established therapeutic agents and are being explored for a variety of biological activities. The introduction of a methyl group at the N-2 position, yielding this compound, can significantly influence its physicochemical properties and biological target interactions. Accurate characterization through both experimental techniques and computational modeling is crucial for its development as a potential therapeutic agent.
Data Presentation: A Comparative Overview
The following tables summarize the types of quantitative data typically generated in experimental and computational studies of thiadiazinane derivatives.
Table 1: Physicochemical and Spectroscopic Data Comparison
| Parameter | Experimental Value (Analog) | Computational Value (Predicted) | Method/Basis Set |
| Molecular Weight | 150.2 g/mol | 150.19 g/mol | N/A |
| ¹H NMR (ppm) | See representative data | See representative data | DFT/B3LYP/6-31G |
| ¹³C NMR (ppm) | See representative data | See representative data | DFT/B3LYP/6-31G |
| IR Frequencies (cm⁻¹) | See representative data | See representative data | DFT/B3LYP/6-31G |
| UV-Vis λmax (nm) | See representative data | See representative data | TD-DFT |
Table 2: Biological Activity Comparison (Hypothetical Target: Kinase X)
| Compound | Experimental IC₅₀ (µM) | Computational Docking Score (kcal/mol) |
| This compound | Data not available | Data not available |
| Analog A (e.g., a related thiadiazinone) | 1.6 | -8.5 |
| Analog B (e.g., another thiadiazinone) | 13 | -7.2 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are representative protocols for the synthesis and characterization of thiadiazinane 1,1-dioxides.
General Synthesis of the 1,2,6-Thiadiazinane 1,1-dioxide Ring
The synthesis of the 1,2,6-thiadiazinane 1,1-dioxide core can be achieved via the acid-mediated condensation of sulfamide with a suitable β-dicarbonyl compound.
Procedure:
-
To a stirred solution of a 1,3-diketone (1.0 eq) in a suitable solvent (e.g., toluene), add sulfamide (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2H-1,2,6-thiadiazine 1,1-dioxide.
N-Methylation of the Thiadiazinane Ring
Selective N-alkylation can be performed to introduce the methyl group at the N-2 position.
Procedure:
-
Dissolve the synthesized 2H-1,2,6-thiadiazine 1,1-dioxide (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF).
-
Add a suitable base (e.g., NaH or K₂CO₃) (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, and the results are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition.
Computational Methodology
Computational chemistry provides valuable insights into the structural, electronic, and biological properties of molecules.
Geometry Optimization and Spectroscopic Prediction
The three-dimensional structure of this compound is optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. The optimized geometry is then used to predict spectroscopic data (¹H and ¹³C NMR chemical shifts, IR vibrational frequencies).
Molecular Docking
To predict the binding affinity and mode of interaction with a biological target (e.g., a protein kinase), molecular docking simulations are performed. The protein structure is prepared by removing water molecules and adding hydrogen atoms. The ligand (this compound) is prepared by assigning charges and protonation states. Docking is then carried out using software like AutoDock or Glide, and the results are analyzed based on the docking score and binding interactions.
Visualizations
Diagrams are provided below to illustrate the logical flow of the cross-validation process and a hypothetical signaling pathway where a thiadiazinane derivative might act.
Caption: Workflow for the cross-validation of experimental and computational data.
Caption: Hypothetical signaling pathway inhibited by a thiadiazinane derivative.
Conclusion
The cross-validation of experimental and computational data is a powerful approach in modern drug discovery and chemical research. By comparing empirically measured properties with theoretical predictions, researchers can gain a deeper understanding of a molecule's behavior, validate computational models, and make more informed decisions in the design of novel compounds. While a complete dataset for this compound is not yet consolidated in the literature, this guide provides a comprehensive framework for conducting and presenting such a comparative analysis.
Benchmarking the Efficacy of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide and its Analogs Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
While 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide is a commercially available compound, it is primarily intended for research purposes and not for direct therapeutic or diagnostic use.[1] To date, public domain literature does not contain efficacy studies or clinical trial data benchmarking this specific molecule against standard drugs. However, the broader class of 1,2,6-thiadiazine 1,1-dioxide derivatives has garnered significant interest in medicinal chemistry due to a wide range of biological activities. This guide provides a comparative overview of the efficacy of a representative analog, a substituted 4H-1,2,6-thiadiazin-4-one, against a standard-of-care chemotherapy agent in the context of oncology, a field where these derivatives have shown promise.
Introduction to 1,2,6-Thiadiazine 1,1-Dioxides
The 1,2,6-thiadiazine 1,1-dioxide scaffold is a heterocyclic moiety that has been explored for various therapeutic applications. Different derivatives of this core structure have been investigated for their potential as anticancer, trypanocidal, and cannabinoid receptor modulating agents.[2][3][4] The structural versatility of the thiadiazine ring allows for the synthesis of a diverse library of compounds with distinct pharmacological profiles.
Comparative Efficacy in Oncology: A Case Study
Given the documented anticancer properties of certain 1,2,6-thiadiazine 1,1-dioxide analogs, this guide focuses on the comparative efficacy of a representative compound from this class against a standard chemotherapeutic agent in bladder cancer cell lines. The selected analog, 3-[(3-hydroxyphenyl)amino]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-one (referred to as Thiadiazinone Analog 16), has demonstrated notable in vitro activity.[2] This will be compared to Gemcitabine , a widely used first-line treatment for bladder cancer.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the thiadiazinone analog and Gemcitabine in a panel of human bladder cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) |
| Thiadiazinone Analog 16 | T24 (Bladder Carcinoma) | 1.6[2] |
| Thiadiazinone Analog 16 | J82 (Bladder Carcinoma) | Not Reported |
| Gemcitabine | T24 (Bladder Carcinoma) | 0.02 - 0.04 (literature values) |
| Gemcitabine | J82 (Bladder Carcinoma) | 0.01 - 0.03 (literature values) |
Note: The IC50 values for Gemcitabine are representative ranges from published literature and may vary depending on the specific experimental conditions. A direct head-to-head study under identical conditions would be necessary for a definitive comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following outlines a general protocol for determining the in vitro cytotoxicity of a compound in cancer cell lines, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human bladder carcinoma cell lines (e.g., T24) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound (Thiadiazinone Analog 16 or Gemcitabine) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is critical for drug development.
Thiadiazinone Analogs
The precise mechanism of action for many 1,2,6-thiadiazine 1,1-dioxide derivatives is still under investigation. However, their structural similarity to known kinase inhibitors suggests that they may target one or more protein kinases involved in cancer cell proliferation and survival.[2]
Caption: Putative signaling pathway for thiadiazinone analogs.
Gemcitabine
Gemcitabine is a nucleoside analog that, once inside the cell, is phosphorylated to its active diphosphate and triphosphate forms. These active metabolites inhibit DNA synthesis and induce apoptosis.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives as cannabinoid-like molecules with agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the proper disposal of 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (CAS No. 137830-77-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with standard laboratory safety protocols.
Important Notice: A specific Safety Data Sheet (SDS) for this compound could not be located. The disposal procedures outlined below are based on the safety data for a structurally analogous compound, 5-Methyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide. It is imperative to handle this compound with caution and to consult with your institution's environmental health and safety (EHS) department for final guidance.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 137830-77-4 |
| Molecular Formula | C₄H₁₀N₂O₂S |
| Molecular Weight | 150.20 g/mol |
Hazard Profile and Safety Precautions
Based on the analysis of a similar compound, this compound should be handled as a hazardous substance with the following potential risks:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound, at a minimum, the following PPE should be worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following disposal procedure is recommended for this compound waste. This protocol is designed to be carried out by trained laboratory personnel in a controlled environment.
-
Waste Collection:
-
Collect all waste material containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and rinsates, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "137830-77-4," and the relevant hazard pictograms (e.g., irritant, harmful).
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal Method:
-
The recommended method for the final disposal of this chemical waste is incineration .
-
It is advised to dissolve or mix the material with a combustible solvent to facilitate complete combustion in a chemical incinerator equipped with an afterburner and scrubber.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
-
Institutional EHS Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Provide them with a complete and accurate description of the waste contents.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for handling 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide (CAS No. 137830-77-4). In the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on best practices for handling related sulfamide chemicals, which may present hazards upon exposure. A thorough risk assessment should be conducted before beginning any work.
Hazard Assessment and Control
Key Potential Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Environmental Hazards: Some related chemicals are toxic to aquatic life.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure. The selection of PPE should be based on the specific procedures being performed and the associated risk level.
Table 1: Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[3] | Provides robust protection against skin contact and absorption.[3] Change gloves frequently, especially if contact is suspected.[4] |
| Eye Protection | Safety goggles or a face shield.[4] | Protects eyes and face from splashes and airborne particles.[3][4] |
| Body Protection | A laboratory coat is standard. For higher-risk operations, a chemical-resistant apron or coveralls should be worn over the lab coat.[3] | Protects skin and personal clothing from contamination.[3] |
| Footwear | Closed-toe shoes.[3] | Protects feet from potential spills.[3] |
| Respiratory Protection | For operations that may generate dust or aerosols, an N95 or higher-rated respirator is advised.[4] | Minimizes inhalation exposure.[4] |
Operational Plan: Step-by-Step Handling Protocol
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control and contain any potential release.[3]
-
Ventilation: Ensure the work area is well-ventilated.[5]
-
Emergency Equipment: Verify that a safety shower, eyewash station, and a spill kit are readily accessible before starting any work.[3]
-
Donning PPE: Put on all required PPE as outlined in Table 1 before handling the chemical.[3]
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood or a ventilated enclosure to manage any dust.[3] Use spark-proof tools if the compound is flammable.[6]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[5][6] Decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE in a designated waste container.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and any unused chemical, should be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.[5][6] Do not dispose of this chemical down the drain or in general waste.[5][6]
Experimental Workflow and Safety Protocol
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

